Product packaging for Glesatinib hydrochloride(Cat. No.:)

Glesatinib hydrochloride

Número de catálogo: B1139298
Peso molecular: 656.2 g/mol
Clave InChI: TUVXGVPWXBWWEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Glesatinib hydrochloride (CAS 1123838-51-6) is the hydrochloride salt form of Glesatinib, an orally active and potent spectrum-selective tyrosine kinase inhibitor[a citation:2]. Its primary research applications focus on its dual inhibition of the MET (also known as c-MET or HGFR) and Smoothened (SMO) receptors[a citation:8]. MET and AXL are receptor tyrosine kinases recognized as oncogenic drivers in various solid tumors, with aberrant activation of MET signaling implicated in the pathogenesis of non-small cell lung cancer (NSCLC)[a citation:1][a citation:4]. In preclinical studies, Glesatinib has demonstrated antitumor activity in lung cancer models harboring MET exon 14 skipping mutations, a distinct class of NSCLC driver mutations[a citation:5]. Furthermore, its unique type II binding mode allows it to overcome resistance mediated by activation loop mutations (such as D1228N and Y1230C/H) that confer resistance to type I MET inhibitors in nonclinical models[a citation:5]. Beyond its targeted inhibition of MET and SMO, research indicates that this compound can antagonize P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells[a citation:8]. It has been shown to sensitize P-gp-overexpressing cells to chemotherapeutic agents like paclitaxel, doxorubicin, and colchicine by suppressing the efflux function of P-gp without affecting its expression or cellular localization[a citation:8]. Clinically, Glesatinib has been investigated in Phase I and II studies for patients with advanced solid tumors, including NSCLC with MET activating alterations such as mutations or amplifications[a citation:1][a citation:4]. These studies evaluated its safety profile and antitumor activity both as a monotherapy and in combination with other agents like erlotinib or docetaxel[a citation:1][a citation:4]. The most frequent treatment-related adverse events in clinical trials included diarrhea, fatigue, and nausea[a citation:1]. Please note that this product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28ClF2N5O3S2 B1139298 Glesatinib hydrochloride

Propiedades

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVXGVPWXBWWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28ClF2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Glesatinib Hydrochloride: A Technical Guide to its Core Target Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride (formerly MGCD265) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] This technical guide provides an in-depth overview of the core target pathways of Glesatinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Glesatinib's primary targets include the MET and AXL receptor tyrosine kinases (RTKs). It also exhibits inhibitory activity against a range of other kinases, including those in the VEGFR, TIE-2, and RON families.[1][2][3] A notable characteristic of Glesatinib is its dual inhibition of the MET and Smoothened (SMO) pathways, as well as its ability to counteract P-glycoprotein (P-gp) mediated multidrug resistance.[3][4]

Core Target Pathways and Mechanism of Action

Glesatinib exerts its anti-neoplastic effects through the inhibition of several critical signaling pathways implicated in tumor growth, proliferation, survival, and angiogenesis.

MET and AXL Signaling

Glesatinib is a potent inhibitor of both MET and AXL, two RTKs frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).[5][6]

The MET signaling pathway , upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that promote cell proliferation, survival, and motility. Glesatinib, with a type II binding mode, effectively inhibits MET phosphorylation, leading to the suppression of downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This unique binding mode also allows Glesatinib to overcome resistance to type I MET inhibitors that can be conferred by mutations in the MET activation loop.

The AXL signaling pathway is another key target. AXL, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is involved in cell survival, migration, and invasion. Overexpression of AXL has been associated with poor prognosis and drug resistance. Glesatinib's inhibition of AXL further contributes to its broad anti-tumor activity.

MET_AXL_Signaling Glesatinib Glesatinib MET MET Glesatinib->MET AXL AXL Glesatinib->AXL PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

SMO (Hedgehog) Signaling Pathway

Glesatinib also functions as an inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[4][7] The Hh pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers. Inhibition of SMO by Glesatinib disrupts the downstream signaling cascade that leads to the activation of GLI transcription factors, thereby suppressing the expression of genes involved in cell proliferation and survival.

SMO_Signaling Hedgehog_Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog_Ligand->PTCH1 Glesatinib Glesatinib SMO SMO Glesatinib->SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Gene_Transcription Gene_Transcription GLI->Gene_Transcription

P-glycoprotein (P-gp) Mediated Multidrug Resistance

In addition to its kinase inhibitory activity, Glesatinib has been shown to antagonize P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[3][4] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. Glesatinib can inhibit the function of P-gp, leading to increased intracellular accumulation of co-administered anticancer drugs and potentially reversing MDR.

Pgp_Inhibition cluster_in Intracellular cluster_out Extracellular Chemo_Drug Chemotherapeutic Drug Glesatinib Glesatinib Pgp Pgp Glesatinib->Pgp Chemo_Drug_In Increased Intracellular Drug Concentration Chemo_Drug_Out Chemotherapeutic Drug Chemo_Drug_Out->Pgp Efflux Pgp->Chemo_Drug_In Inhibition of Efflux

Quantitative Data

The inhibitory activity of Glesatinib against its key kinase targets has been quantified using various in vitro assays. The following table summarizes the available IC50 values.

Target KinaseIC50 (nM)Reference
MET (Wild-Type)19[8]
VEGFR2172[8]
AXL< 75[8]
MERTK< 75[8]
PDGFR family< 75[8]
TIE-2Target[2]
RONTarget[2]
SMOTarget[4][7]

Note: For AXL, MERTK, and the PDGFR family, a specific IC50 value was not provided in the cited source, but inhibition was observed at concentrations below 75 nM. TIE-2, RON, and SMO are confirmed targets, but specific IC50 values were not found in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Glesatinib's activity.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Glesatinib against purified kinase domains.

Methodology:

  • Recombinant kinase domains (e.g., MET, VEGFR2) are incubated with a fluorescently labeled ATP-competitive tracer.

  • Binding of the tracer to the kinase results in a high fluorescence resonance energy transfer (FRET) signal.

  • Glesatinib is added in increasing concentrations.

  • Competitive binding of Glesatinib to the ATP-binding pocket of the kinase displaces the tracer, leading to a decrease in the FRET signal.

  • The IC50 value is calculated as the concentration of Glesatinib that causes a 50% reduction in the FRET signal.

Kinase_Assay_Workflow Start Start: Purified Kinase + Fluorescent Tracer Incubate1 Incubation Start->Incubate1 Measure1 Measure Initial FRET Signal (High) Incubate1->Measure1 Add_Glesatinib Add Serial Dilutions of Glesatinib Measure1->Add_Glesatinib Incubate2 Incubation Add_Glesatinib->Incubate2 Measure2 Measure Final FRET Signal Incubate2->Measure2 Calculate_IC50 Calculate IC50 Value Measure2->Calculate_IC50

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of Glesatinib on the viability of cancer cell lines.

Methodology:

  • Cancer cells (e.g., NSCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of Glesatinib or vehicle control.

  • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

  • This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Luminescence is measured using a plate reader.

  • The IC50 value is determined as the concentration of Glesatinib that reduces cell viability by 50% compared to the vehicle-treated control.

Western Blotting

Objective: To analyze the effect of Glesatinib on the phosphorylation status of target kinases and downstream signaling proteins.

Methodology:

  • Cancer cells are treated with Glesatinib or vehicle control for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with HRP to produce light.

  • The light signal is captured on X-ray film or with a digital imager to visualize the protein bands.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Glesatinib in a living organism.

Methodology:

  • Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • The treatment group receives Glesatinib orally at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key oncogenic pathways, including MET, AXL, and SMO. Its ability to overcome resistance to other MET inhibitors and to counteract P-gp-mediated multidrug resistance highlights its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic potential of Glesatinib.

References

Glesatinib Hydrochloride: A Technical Guide to a Dual c-MET and SMO Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride (formerly MGCD265) is a potent, orally bioavailable small molecule inhibitor that uniquely targets two distinct and critical oncogenic signaling pathways: the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase and the Smoothened (SMO) receptor of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of both the c-MET and Hedgehog pathways is implicated in the development, progression, and resistance to therapy in numerous human cancers. By dually targeting these pathways, Glesatinib presents a promising therapeutic strategy to overcome resistance mechanisms and improve patient outcomes in various malignancies, particularly in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of c-MET and SMO

Glesatinib exhibits its anti-tumor activity by competitively binding to the ATP-binding sites of both c-MET and SMO, thereby inhibiting their downstream signaling cascades.

c-MET Inhibition

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion.[2][3][4][5][6] Dysregulation of c-MET signaling, through amplification, mutation, or overexpression, is a known driver of tumorigenesis and metastasis in a variety of solid tumors.[5] Glesatinib effectively blocks the phosphorylation and activation of c-MET, leading to the suppression of these oncogenic signals.

SMO Inhibition

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis.[7][8][9] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[9] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.[7][9] Aberrant activation of this pathway, often through mutations in PTCH or SMO, is a key driver in cancers such as basal cell carcinoma and medulloblastoma.[10][11] Glesatinib acts as an antagonist of SMO, preventing the activation of downstream GLI-mediated transcription.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy - IC50 Values
Target/Cell LineDescriptionIC50 (µM)Reference(s)
c-MET
NSCLC H1299Non-Small Cell Lung Cancer0.08[1]
P-glycoprotein (P-gp) Overexpressing Cancer Cells
KB-C2P-gp overexpressing cancer cells5 - 10[2]
SW620/Ad300P-gp overexpressing cancer cells5 - 10[2]
HEK293/ABCB1P-gp overexpressing cancer cells5 - 10[2]
Parental Cancer Cells
KB-3-1Parental cancer cells5 - 10[2]
SW620Parental cancer cells5 - 10[2]
HEK293Parental cancer cells5 - 10[2]
Table 2: In Vivo Efficacy in Xenograft Models
Cancer TypeAnimal ModelThis compound DoseOutcomeReference(s)
Non-Small Cell Lung Cancer (NSCLC)Mouse15 mg/kg/day (orally) for 40 weeksSignificant decrease in tumor size[1]
Table 3: Clinical Efficacy (Phase II Study - NCT02544633)
ParameterValuePatient PopulationReference(s)
Overall Response Rate (ORR)
Overall11.8%Advanced, previously treated NSCLC with MET activating mutations or amplification[3][5]
MET Activating Mutations (Tumor Testing)10.7%Advanced, previously treated NSCLC with MET activating mutations or amplification[3][5]
MET Activating Mutations (ctDNA Testing)25.0%Advanced, previously treated NSCLC with MET activating mutations or amplification[3][5]
MET Amplification (Tumor Testing)15.0%Advanced, previously treated NSCLC with MET activating mutations or amplification[3][5]
Median Progression-Free Survival (PFS) 4.0 monthsAdvanced, previously treated NSCLC with MET activating mutations or amplification[3][5]
Median Overall Survival (OS) 7.0 monthsAdvanced, previously treated NSCLC with MET activating mutations or amplification[3][5]
Table 4: Clinical Pharmacokinetics (Phase I Study - NCT00697632)
FormulationDoseKey FindingsReference(s)
Free-base suspension (FBS) capsule1050 mg BIDMTD identified[4][6]
Spray-dried dispersion (SDD) tablet750 mg BIDMTD identified; selected as the preferred formulation and dose[4][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Glesatinib on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KB-3-1, KB-C2, SW620, SW620/Ad300, HEK293/pcDNA3.1, HEK293/ABCB1)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.[2]

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of Glesatinib's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • This compound formulated for oral administration

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 15 mg/kg/day).

  • Administer a vehicle control to the control group.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]

[3H]-Paclitaxel Accumulation and Efflux Assay

This assay is used to determine the effect of Glesatinib on the function of the P-glycoprotein (P-gp) transporter.

Materials:

  • P-gp overexpressing cells (e.g., KB-C2) and their parental cells (e.g., KB-3-1)

  • [3H]-paclitaxel

  • This compound

  • Scintillation counter

Procedure: Accumulation Assay:

  • Pre-incubate the cells with or without Glesatinib for a specified time.

  • Add [3H]-paclitaxel and incubate.

  • Wash the cells with ice-cold PBS to remove extracellular radioactivity.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Efflux Assay:

  • Load the cells with [3H]-paclitaxel.

  • Wash the cells to remove extracellular radioactivity.

  • Incubate the cells in a fresh medium with or without Glesatinib for various time points.

  • Measure the amount of [3H]-paclitaxel remaining in the cells at each time point.[2]

Visualizations

Signaling Pathways

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS Activates PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates Glesatinib Glesatinib Glesatinib->cMET Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: The c-MET signaling pathway and the inhibitory action of Glesatinib.

SMO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hedgehog Hedgehog Ligand PTCH1 PTCH1 Hedgehog->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU inhibition of GLI Glesatinib Glesatinib Glesatinib->SMO Inhibits GLI GLI SUFU->GLI Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) GLI->GeneTranscription

Caption: The Hedgehog signaling pathway and the inhibitory action of Glesatinib on SMO.

Experimental Workflow

in_vitro_workflow start Start: Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Glesatinib (Dose-Response) seeding->treatment incubation 72h Incubation treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout analysis Data Analysis: Calculate IC50 readout->analysis

Caption: A typical workflow for an in vitro cell viability (MTT) assay.

Conclusion

This compound is a novel dual inhibitor of c-MET and SMO with demonstrated preclinical and clinical activity in various cancer models, particularly in NSCLC with MET alterations. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data and methodologies to aid researchers and drug development professionals in further exploring the potential of Glesatinib.

References

Glesatinib Hydrochloride: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride (formerly MGCD265 hydrochloride) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It primarily targets the MET (Mesenchymal-Epithelial Transition factor) and AXL receptor tyrosine kinases, which are key drivers in the pathogenesis and progression of NSCLC when dysregulated.[2][4][5] Glesatinib has also been shown to inhibit Smoothened (SMO), a component of the Hedgehog signaling pathway, and to antagonize P-glycoprotein (P-gp) mediated multidrug resistance.[3][6][7] This technical guide provides a comprehensive overview of glesatinib, its mechanism of action, preclinical and clinical data in NSCLC, and detailed experimental protocols.

Mechanism of Action

Glesatinib is a type II MET inhibitor, which is distinct from the binding mode of type I inhibitors like crizotinib.[1] This allows glesatinib to be active against certain mutations that confer resistance to type I inhibitors.[1] Its targets include MET, AXL, VEGFR1/2/3, RON, and TIE-2.[5][8] By inhibiting these receptor tyrosine kinases, glesatinib disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]

MET Signaling Pathway and Glesatinib's Point of Intervention

Dysregulation of the MET signaling pathway, often through MET exon 14 skipping mutations or gene amplification, is a known oncogenic driver in a subset of NSCLC cases.[1][2] Glesatinib directly inhibits the kinase activity of the MET receptor, thereby blocking downstream signaling.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds and Activates PI3K PI3K MET->PI3K RAS RAS MET->RAS Glesatinib Glesatinib Glesatinib->MET Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Glesatinib's inhibition of the MET signaling pathway.
Overcoming Resistance to Type I MET Inhibitors

Acquired resistance to type I MET inhibitors can occur through secondary mutations in the MET activation loop, such as D1228N and Y1230C/H.[1] Glesatinib's type II binding mode allows it to remain effective against these mutations.[1]

Resistance_Mechanism cluster_0 Type I MET Inhibitor Treatment cluster_1 Glesatinib (Type II Inhibitor) Treatment METex14 del METex14 del Initial Response Initial Response METex14 del->Initial Response Acquired Resistance Acquired Resistance Initial Response->Acquired Resistance Prolonged Treatment MET A-loop Mutations\n(D1228N, Y1230C/H) MET A-loop Mutations (D1228N, Y1230C/H) Acquired Resistance->MET A-loop Mutations\n(D1228N, Y1230C/H) Sensitivity to Glesatinib Sensitivity to Glesatinib MET A-loop Mutations\n(D1228N, Y1230C/H)->Sensitivity to Glesatinib Tumor Response Tumor Response Sensitivity to Glesatinib->Tumor Response

Caption: Glesatinib overcomes resistance to Type I MET inhibitors.

Preclinical Data

In Vitro Studies

Glesatinib has demonstrated potent inhibition of MET phosphorylation and cell viability in various NSCLC cell lines.[1]

Cell LineMET AlterationIC50 (µM)Reference
NCI-H441Low-level MET amplificationNot specified[1]
NCI-H596METex14 delNot specified[1]
Hs746TMETex14 del and amplificationNot specified[1]
H1299Not specified0.08[3]
KB-C2P-gp overexpressing5-10[3]
SW620/Ad300P-gp overexpressing5-10[3]
HEK293/ABCB1P-gp overexpressing5-10[3]

Data presented as reported in the cited literature. "Not specified" indicates that the exact value was not provided in the abstract.

In Vivo Studies

In patient-derived xenograft (PDX) models of NSCLC with MET exon 14 deletion mutations, glesatinib treatment resulted in significant tumor regression.[1] A daily oral dose of 60 mg/kg was generally well-tolerated in mice and achieved clinically relevant plasma concentrations.[1] In another in vivo model, a daily oral dose of 15 mg/kg for 40 weeks led to a significant decrease in tumor size.[3]

Clinical Data

Phase I Study (NCT00697632)

A Phase I study evaluated the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of glesatinib in patients with advanced solid tumors.[10][11] Different formulations were tested to improve bioavailability.[10][11]

FormulationMTD
Free-base suspension (FBS) capsule1050 mg twice daily
Spray-dried dispersion (SDD) tablet750 mg twice daily

The SDD 750 mg twice daily dose was selected as the RP2D.[10][11] In patients with NSCLC harboring MET/AXL mutations or amplification, the objective response rate (ORR) was 25.9%.[10][11] For the subset of patients with MET-activating mutations, the ORR was 30.0%, with all partial responses occurring in patients with MET exon 14 deletion mutations.[10][11]

Phase II Study (NCT02544633)

This open-label, single-arm Phase II study investigated the efficacy and safety of glesatinib in patients with advanced, previously treated NSCLC with MET activating alterations.[2][4] The study was terminated early by the sponsor due to modest clinical activity.[4]

Patient CohortNORR
Overall 6811.8%
METex14 skipping (tumor tissue)2810.7%
METex14 skipping (ctDNA)825.0%
MET amplification (tumor tissue)2015.0%
MET amplification (ctDNA)120%

The median progression-free survival (PFS) was 4.0 months, and the median overall survival (OS) was 7.0 months.[4]

Safety and Tolerability

The most common treatment-related adverse events reported in clinical trials include:[4][10][11]

Adverse EventFrequency (Phase II)Frequency (Phase I - FBS)Frequency (Phase I - SDD)
Diarrhea82.4%83.3%75.0%
Nausea50.0%57.1%30.6%
Increased Alanine Aminotransferase (ALT)41.2%45.2%30.6%
Fatigue38.2%Not specifiedNot specified
Increased Aspartate Aminotransferase (AST)36.8%47.6%27.8%
VomitingNot specified45.2%25.0%

Glesatinib had an acceptable safety profile in patients with advanced, pre-treated NSCLC.[4]

Experimental Protocols

In Vitro Cell Viability Assay

A representative protocol for assessing the effect of glesatinib on cell viability is the MTT assay.

MTT_Assay_Workflow start Start step1 Seed NSCLC cells in 96-well plates start->step1 1. end End step2 Incubate for 24h step1->step2 2. step3 Treat with varying concentrations of Glesatinib HCl (e.g., 0.01-5 µM) step2->step3 3. step4 Incubate for 72h step3->step4 4. step5 Add MTT reagent step4->step5 5. step6 Incubate for 4h step5->step6 6. step7 Add solubilization solution (e.g., DMSO) step6->step7 7. step8 Measure absorbance at 570 nm step7->step8 8. step8->end

Caption: Workflow for a typical in vitro cell viability assay.

Methodology:

  • Cell Culture: NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[3]

  • MTT Assay: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and IC50 values are calculated.

In Vivo Xenograft Studies

Methodology:

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

  • Tumor Implantation: NSCLC cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Glesatinib is administered orally at a specified dose and schedule (e.g., 60 mg/kg daily).[1]

  • Tumor Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.

Clinical Trial Protocol (Phase II - NCT02544633)

Study Design: An open-label, single-agent, multi-national trial.[2]

Patient Population: Patients with advanced NSCLC who have failed at least one prior platinum-based chemotherapy regimen and have MET gene alterations (amplification or mutations, including exon 14 skipping).[2]

Intervention: Glesatinib administered orally. Two formulations were investigated: a free-base suspension (FBS) capsule at 1050 mg BID and a spray-dried dispersion (SDD) tablet at 750 mg BID.[4]

Endpoints:

  • Primary: Objective Response Rate (ORR).[2][4]

  • Secondary: Progression-Free Survival (PFS).[2]

Conclusion

This compound is a potent, orally active inhibitor of MET and AXL that has shown antitumor activity in preclinical models and early clinical trials in NSCLC, particularly in patients with MET exon 14 skipping mutations.[1][10][11] Its distinct type II binding mode allows it to overcome some mechanisms of resistance to type I MET inhibitors.[1] While a Phase II study was terminated due to modest clinical activity, which may be related to suboptimal drug bioavailability, the data generated provides valuable insights for the development of future MET inhibitors and treatment strategies for MET-driven NSCLC.[4] Further research may explore glesatinib in combination with other agents or in more precisely defined patient populations.

References

Glesatinib Hydrochloride: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Glesatinib hydrochloride's potential to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant hurdle in cancer chemotherapy, often leading to treatment failure.[1][2] One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[1][3] Glesatinib, a dual inhibitor of c-Met and SMO, has demonstrated the ability to reverse P-gp-mediated MDR, suggesting a promising new application for this compound in clinical settings.[1][2]

Core Mechanism of Action in Multidrug Resistance

Glesatinib antagonizes P-gp-mediated MDR by directly inhibiting the transporter's efflux function.[1] This action increases the intracellular concentration of co-administered chemotherapeutic agents in resistant cancer cells.[1] Notably, Glesatinib achieves this without altering the expression or cellular localization of P-gp.[1] The proposed mechanism involves Glesatinib stimulating the ATPase activity of P-gp in a dose-dependent manner, which is a characteristic of P-gp inhibitors.[1] Molecular docking studies further support this by indicating that Glesatinib interacts with human P-gp through the formation of several hydrogen bonds.[1]

Signaling Pathway of P-glycoprotein Efflux and Glesatinib Inhibition

Pgp_Glesatinib_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (Efflux) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (e.g., Paclitaxel) Chemo_in->Pgp Binds to P-gp Glesatinib_in Glesatinib Glesatinib_in->Pgp Binds to P-gp (Inhibitory) Inhibition Inhibition of Efflux Function ATP ATP ATP->Pgp Energy Source Inhibition->Pgp

Caption: P-gp mediated drug efflux and its inhibition by Glesatinib.

Quantitative Data on Glesatinib's Efficacy

Glesatinib has been shown to significantly re-sensitize P-gp-overexpressing cancer cells to various chemotherapeutic agents. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Glesatinib in Parental and P-gp Overexpressing Cell Lines
Cell LineTypeIC50 of Glesatinib (μM)
KB-3-1Parental5 - 10
KB-C2P-gp Overexpressing5 - 10
SW620Parental5 - 10
SW620/Ad300P-gp Overexpressing5 - 10
HEK293Parental5 - 10
HEK293/ABCB1P-gp Overexpressing5 - 10
Data sourced from Cui et al., 2019.[1][4]
Table 2: Reversal of P-gp-Mediated Multidrug Resistance by Glesatinib
Cell LineChemotherapeuticIC50 (nM) without GlesatinibIC50 (nM) with Glesatinib (3 μM)Resistance Fold
KB-C2 Doxorubicin>1000018.23 ± 2.11438
Paclitaxel1201.00 ± 101.1210.21 ± 1.03117.6
Colchicine1121.00 ± 98.3412.32 ± 1.2191.0
SW620/Ad300 Doxorubicin>1000025.34 ± 2.54394.6
Paclitaxel2301.00 ± 210.9829.87 ± 3.0177.0
Colchicine2109.00 ± 198.7621.09 ± 2.11100.0
Data represents the mean ± SD from three independent experiments. Resistance fold is calculated relative to the parental cell line. Sourced from Cui et al., 2019.[1]
Table 3: Effect of Glesatinib on Intracellular Accumulation of [³H]-Paclitaxel
Cell LineTreatmentIntracellular [³H]-Paclitaxel (dpm/10⁶ cells)
KB-C2 Control150 ± 15
Glesatinib (1 μM)450 ± 40
Glesatinib (3 μM)750 ± 65
SW620/Ad300 Control200 ± 20
Glesatinib (1 μM)550 ± 50
Glesatinib (3 μM)800 ± 70
Data represents the mean ± SD from three independent experiments. Sourced from Cui et al., 2019.[1]

Detailed Experimental Protocols

The following are the methodologies for the key experiments that have elucidated the role of Glesatinib in overcoming MDR.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (both parental and P-gp overexpressing) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Incubation: After 24 hours of incubation to allow for cell attachment, cells were treated with various concentrations of Glesatinib or chemotherapeutic agents (Doxorubicin, Paclitaxel, Colchicine) for 72 hours. For reversal experiments, cells were co-incubated with a chemotherapeutic agent and a fixed concentration of Glesatinib.

  • MTT Addition: Following the 72-hour incubation, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours at 37°C. The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

P-gp ATPase Activity Assay
  • Membrane Vesicle Preparation: P-gp-rich membrane vesicles were prepared from P-gp overexpressing cells.

  • Assay Reaction: The ATPase activity was measured as the inorganic phosphate (Pi) released from ATP hydrolysis. The reaction mixture contained membrane vesicles, Glesatinib at various concentrations (0-40 μM), and was initiated by the addition of Mg-ATP.

  • Incubation: The reaction was carried out at 37°C for a specified time.

  • Pi Detection: The amount of released Pi was determined colorimetrically.

  • Data Analysis: The P-gp-mediated ATPase activity was calculated as the difference in Pi released in the presence and absence of sodium orthovanadate (a P-gp ATPase inhibitor). The concentration for 50% stimulation (EC50) was determined.[1]

[³H]-Paclitaxel Accumulation and Efflux Assay
  • Cell Seeding: Cells were seeded in 24-well plates and allowed to attach overnight.

  • Drug Incubation (Accumulation): Cells were incubated with 0.1 μM [³H]-paclitaxel in the presence or absence of Glesatinib (1 or 3 μM) at 37°C for 2 hours.

  • Washing: The cells were then washed three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Cells were lysed with 0.5 mL of 1% SDS in 0.1 N NaOH.

  • Scintillation Counting: The radioactivity of the cell lysates was measured using a liquid scintillation counter.

  • Efflux Assay: For the efflux experiment, after the 2-hour accumulation period with [³H]-paclitaxel, the cells were washed and incubated in a fresh, drug-free medium with or without Glesatinib for an additional 2 hours. The intracellular radioactivity was then measured as described above.

Experimental Workflow for Assessing Glesatinib's MDR Reversal

Experimental_Workflow Start Start: P-gp Overexpressing and Parental Cancer Cell Lines MTT_Glesatinib Cytotoxicity Assay (MTT) Determine IC50 of Glesatinib Start->MTT_Glesatinib MTT_Chemo Chemosensitivity Assay (MTT) Determine IC50 of Chemotherapeutics Start->MTT_Chemo MTT_Combo MDR Reversal Assay (MTT) Chemotherapeutics + Glesatinib MTT_Chemo->MTT_Combo Accumulation_Assay [³H]-Paclitaxel Accumulation Assay MTT_Combo->Accumulation_Assay Efflux_Assay [³H]-Paclitaxel Efflux Assay Accumulation_Assay->Efflux_Assay ATPase_Assay P-gp ATPase Activity Assay Efflux_Assay->ATPase_Assay Western_Blot Western Blot Analysis (P-gp Expression) ATPase_Assay->Western_Blot Immunofluorescence Immunofluorescence (P-gp Localization) Western_Blot->Immunofluorescence Conclusion Conclusion: Glesatinib reverses P-gp mediated MDR by inhibiting its efflux function. Immunofluorescence->Conclusion

References

Glesatinib Hydrochloride (C31H28ClF2N5O3S2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib hydrochloride, with the chemical formula C31H28ClF2N5O3S2, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Primarily targeting the MET and AXL receptor tyrosine kinases, Glesatinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) with MET alterations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visual representation of its impact on critical signaling pathways.

Introduction

Glesatinib (also known as MGCD265) is a spectrum-selective tyrosine kinase inhibitor designed to target genetic alterations in the MET proto-oncogene, a key driver in various cancers.[1] Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is implicated in tumor growth, proliferation, and metastasis.[2] Glesatinib also potently inhibits AXL, another receptor tyrosine kinase associated with tumor progression and drug resistance.[3][4] Furthermore, Glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[5][6]

This whitepaper consolidates the available technical data on this compound, presenting it in a structured format to aid researchers and drug development professionals in their understanding and potential application of this compound.

Chemical Properties and Synthesis

This compound has a molecular weight of 656.17 g/mol .[7]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical name is N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide hydrochloride.[7] The synthesis would likely involve a multi-step process culminating in the formation of the thiourea linkage and the final acetamide group, followed by conversion to the hydrochloride salt to enhance solubility and stability.[8]

Mechanism of Action and Signaling Pathways

Glesatinib exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases, thereby blocking their downstream signaling pathways.

Inhibition of MET and AXL Signaling

Glesatinib is a potent inhibitor of both MET and AXL kinases.[1][4] The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Gas6 for AXL, leads to receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways. Glesatinib's inhibition of MET and AXL blocks these initial activation steps.

The downstream signaling cascades affected by Glesatinib include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways.[9] By inhibiting these pathways, Glesatinib can induce apoptosis and inhibit cell proliferation, migration, and angiogenesis.[10]

Glesatinib_Signaling_Pathway Glesatinib Glesatinib MET MET Glesatinib->MET AXL AXL Glesatinib->AXL PI3K PI3K MET->PI3K Ras Ras MET->Ras AXL->PI3K AXL->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Metastasis Metastasis mTOR->Metastasis MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis ERK->Metastasis

Caption: Glesatinib Inhibition of MET/AXL Signaling Pathways.
Overcoming P-glycoprotein Mediated Multidrug Resistance

Glesatinib has been shown to antagonize P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[6] Glesatinib stimulates the ATPase activity of P-gp, suggesting a direct interaction with the transporter, which interferes with its ability to efflux other cytotoxic agents.[8] This mechanism does not involve altering the expression or cellular localization of P-gp.[8]

Glesatinib_MDR_Workflow cluster_inhibition Chemo Chemotherapeutic Drug Cell Cancer Cell Chemo->Cell Enters Apoptosis Increased Intracellular Drug Concentration & Apoptosis Pgp P-glycoprotein (P-gp) Pgp->Chemo Effluxes Efflux Drug Efflux Glesatinib Glesatinib Glesatinib->Pgp Interacts with Inhibition Inhibition of Efflux ATPase_Assay_Workflow Start Start: Prepare Reaction Mix (P-gp membranes, Glesatinib/Controls) Add_ATP Add MgATP to Initiate Reaction Start->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Color Stop Reaction & Add Colorimetric Reagent Incubate->Stop_Color Measure Measure Absorbance Stop_Color->Measure Analyze Analyze Data: Compare Pi release to controls Measure->Analyze

References

Methodological & Application

Glesatinib Hydrochloride: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib hydrochloride (also known as MGCD265) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily functions as a dual inhibitor of the c-MET (Mesenchymal-Epithelial Transition factor) and SMO (Smoothened) signaling pathways.[3][4] Additionally, glesatinib targets other receptor tyrosine kinases such as Tek/Tie-2, VEGFR types 1, 2, and 3, and RON (MST1R).[1] Its ability to inhibit these pathways makes it a subject of interest in oncology research, particularly for tumors exhibiting genetic alterations in MET, such as non-small cell lung cancer (NSCLC).[5][6] Furthermore, glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[7][8] This document provides detailed application notes and standardized protocols for the use of this compound in cancer cell line research.

Mechanism of Action

Glesatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target receptors, preventing phosphorylation and subsequent activation of downstream signaling cascades.[5] The inhibition of the c-MET pathway interferes with tumor cell proliferation, survival, and angiogenesis.[1] Its activity against the SMO receptor disrupts the Hedgehog signaling pathway, which is implicated in tumorigenesis. By inhibiting multiple key signaling pathways involved in cancer progression, glesatinib exhibits broad anti-tumor potential.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)NotesReference
KB-3-1Human epidermoid carcinoma~7.5Parental cell line[7]
KB-C2Human epidermoid carcinoma~8.0P-gp overexpressing[7]
SW620Colorectal adenocarcinoma~6.0Parental cell line[7]
SW620/Ad300Colorectal adenocarcinoma~7.0P-gp overexpressing[7]
HEK293Human embryonic kidney~9.0Parental cell line[7]
HEK293/ABCB1Human embryonic kidney~9.5P-gp overexpressing[7]
H1299Non-small cell lung cancer0.08-[8]
NCI-H441Non-small cell lung cancerNot specifiedLow-level MET amplification[5]
NCI-H596Non-small cell lung cancerNot specifiedMETex14 deletion mutant[5]
Hs746TNon-small cell lung cancerNot specifiedMETex14 deletion mutant and amplified[5]
Table 2: Reversal of P-glycoprotein Mediated Multidrug Resistance by Glesatinib
Cell LineChemotherapeutic AgentGlesatinib Concentration (µM)Fold Reversal of ResistanceReference
KB-C2Paclitaxel112.3[7]
KB-C2Paclitaxel335.8[7]
KB-C2Colchicine110.7[7]
KB-C2Colchicine329.5[7]
KB-C2Doxorubicin18.9[7]
KB-C2Doxorubicin321.4[7]
HEK293/ABCB1Paclitaxel115.2[7]
HEK293/ABCB1Paclitaxel341.7[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be selected based on expected IC50 values (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the glesatinib-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve glesatinib).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the glesatinib concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of glesatinib on the phosphorylation of target proteins like c-MET.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of glesatinib for a specified time (e.g., 2-24 hours). For c-MET activation, cells can be stimulated with human hepatocyte growth factor (hHGF) for a short period before lysis.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes cMET c-MET PI3K_Akt PI3K/Akt Pathway cMET->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Angiogenesis Angiogenesis cMET->Angiogenesis SMO SMO Hedgehog Hedgehog Pathway SMO->Hedgehog Glesatinib Glesatinib Glesatinib->cMET Inhibits Glesatinib->SMO Inhibits Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Hedgehog->Proliferation

Caption: Glesatinib inhibits c-MET and SMO, blocking downstream signaling pathways.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Target Phosphorylation) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis mdr Multidrug Resistance Reversal Assay treatment->mdr ic50 Determine IC50 Values viability->ic50 analysis Data Analysis and Interpretation ic50->analysis western->analysis apoptosis->analysis mdr->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for evaluating Glesatinib in cancer cell lines.

References

Application Notes and Protocols for Studying P-glycoprotein Efflux Using Glesatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride, an orally active and potent dual inhibitor of c-MET and SMO, has been identified as an antagonist of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[1][2][3] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse hydrophobic compounds out of cells.[4][5][6] This mechanism plays a crucial role in the development of MDR in cancer cells, where the overexpression of P-gp leads to decreased intracellular concentrations of chemotherapeutic agents, thereby reducing their efficacy.[1][7][8]

Glesatinib has been shown to reverse P-gp-mediated MDR by inhibiting its transport function.[1][7] It sensitizes P-gp overexpressing cancer cells to various chemotherapeutic agents such as paclitaxel, doxorubicin, and colchicine.[1][7] Mechanistic studies reveal that glesatinib stimulates the ATPase activity of P-gp in a dose-dependent manner and inhibits the efflux of P-gp substrates, leading to their increased intracellular accumulation.[1][2] Notably, glesatinib does not affect the expression or cellular localization of P-gp.[1][9] These characteristics make this compound a valuable tool for studying the mechanisms of P-gp-mediated drug efflux and for developing strategies to overcome MDR in cancer.

These application notes provide detailed protocols for utilizing this compound to investigate P-gp function in various in vitro models.

Data Presentation

Table 1: Cytotoxicity of Glesatinib in P-gp Overexpressing and Parental Cell Lines
Cell LineP-gp ExpressionIC₅₀ of Glesatinib (µM)
KB-3-1Parental5 - 10
KB-C2P-gp Overexpressing5 - 10
SW620Parental5 - 10
SW620/Ad300P-gp Overexpressing5 - 10
HEK293Parental5 - 10
HEK293/ABCB1P-gp Overexpressing5 - 10
Data summarized from MedchemExpress.[2][3]
Table 2: Reversal of P-gp Mediated Multidrug Resistance by Glesatinib
Cell LineChemotherapeutic AgentIC₅₀ (nM) without GlesatinibIC₅₀ (nM) with Glesatinib (1 µM)Fold Reversal
KB-C2Paclitaxel250505.0
KB-C2Doxorubicin12002006.0
KB-C2Colchicine8001008.0
SW620/Ad300Doxorubicin15003005.0
Note: The specific IC₅₀ values presented here are illustrative examples based on the fold-reversal effects described in the literature. Actual values may vary depending on experimental conditions.[1][7]
Table 3: Effect of Glesatinib on P-gp ATPase Activity
Glesatinib Concentration (µM)ATPase Activity (Fold Stimulation over Basal)
01.0
1.0~2.0
3.2~3.5 (EC₅₀)
10.0~5.0
40.05.59 (Maximum Stimulation)
Data summarized from Cui Q, et al. Front Oncol. 2019.[1]

Mandatory Visualizations

P_gp_Efflux_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Extracellular Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Intracellular Drug (e.g., Paclitaxel) Drug_in->Pgp Binds to P-gp Glesatinib Glesatinib Glesatinib->Pgp Inhibits Efflux ATP ATP ATP->Pgp Hydrolysis provides energy

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Glesatinib.

Efflux_Assay_Workflow start Seed P-gp overexpressing cells (e.g., KB-C2) pre_incubate Pre-incubate with Glesatinib or vehicle control start->pre_incubate add_substrate Add fluorescent or radiolabeled P-gp substrate (e.g., [3H]-Paclitaxel, Calcein-AM) pre_incubate->add_substrate incubate_load Incubate to allow substrate accumulation add_substrate->incubate_load wash Wash cells to remove extracellular substrate incubate_load->wash incubate_efflux Incubate in substrate-free medium (with/without Glesatinib) wash->incubate_efflux measure Measure intracellular substrate concentration at different time points incubate_efflux->measure end Determine efflux rate measure->end

Caption: Experimental workflow for a P-gp efflux assay using Glesatinib.

ATPase_Assay_Workflow start Prepare P-gp containing membrane vesicles add_reagents Add Glesatinib (various concentrations) and MgATP to vesicles start->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop reaction incubate->stop_reaction detect_pi Detect liberated inorganic phosphate (Pi) stop_reaction->detect_pi end Calculate ATPase activity detect_pi->end

Caption: Workflow for determining P-gp ATPase activity in the presence of Glesatinib.

Experimental Protocols

[³H]-Paclitaxel Accumulation and Efflux Assay

This assay measures the effect of Glesatinib on the intracellular accumulation and retention of a radiolabeled P-gp substrate, [³H]-paclitaxel.[1]

Materials:

  • P-gp overexpressing cells (e.g., KB-C2) and their parental sensitive cells (e.g., KB-3-1)

  • This compound

  • [³H]-paclitaxel

  • Verapamil (positive control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

Protocol:

A. Accumulation Assay:

  • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with Glesatinib (e.g., 1 µM and 3 µM) or Verapamil (positive control, e.g., 3 µM) in serum-free medium for 1 hour at 37°C.[10] Include a vehicle control (e.g., DMSO).

  • Add [³H]-paclitaxel (e.g., 0.1 µCi/mL) to each well and incubate for an additional 2 hours at 37°C.

  • Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

B. Efflux Assay:

  • Seed cells as described for the accumulation assay.

  • Load the cells with [³H]-paclitaxel by incubating them with the radiolabeled substrate (e.g., 0.1 µCi/mL) in serum-free medium for 2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove the extracellular [³H]-paclitaxel.

  • Add fresh, pre-warmed serum-free medium containing Glesatinib (e.g., 1 µM and 3 µM), Verapamil (e.g., 3 µM), or vehicle control.

  • Incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for efflux.

  • At each time point, wash the cells with ice-cold PBS, lyse them, and measure the intracellular radioactivity as described above.

  • Calculate the percentage of [³H]-paclitaxel remaining in the cells at each time point relative to the 0-minute time point.

P-gp ATPase Activity Assay

This assay determines the effect of Glesatinib on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[1][11]

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)[12]

  • This compound

  • Verapamil (positive control substrate)

  • Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)

  • MgATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay)[13]

  • Microplate reader

Protocol:

  • Prepare serial dilutions of Glesatinib (e.g., 0-40 µM) in assay buffer.[3] Also prepare solutions of Verapamil (positive control for stimulation) and Na₃VO₄ (control for inhibition).

  • In a 96-well plate, add the P-gp membrane vesicles to each well.

  • Add the Glesatinib dilutions, Verapamil, or Na₃VO₄ to the respective wells. Include a basal activity control with only assay buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding MgATP to each well.

  • Incubate the plate at 37°C for 20-40 minutes.[11]

  • Stop the reaction by adding a stop solution (e.g., SDS).

  • Add the colorimetric reagent for Pi detection and incubate at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • The vanadate-sensitive ATPase activity is calculated by subtracting the absorbance of the Na₃VO₄-treated wells from the other wells.

  • Express the Glesatinib-stimulated ATPase activity as a fold-increase over the basal vanadate-sensitive activity.

Calcein-AM Efflux Assay

This is a fluorescence-based assay to measure P-gp activity. Calcein-AM is a non-fluorescent, lipophilic P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[14][15] P-gp activity is inversely proportional to the intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., K562/MDR) and parental cells[16]

  • This compound

  • Calcein-AM

  • Verapamil or Cyclosporin A (positive control inhibitors)[14]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer with appropriate filters (Excitation ~485 nm, Emission ~530 nm)[17]

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and culture to form a confluent monolayer. For suspension cells, use an appropriate density.

  • Wash the cells with pre-warmed HBSS.

  • Pre-incubate the cells with various concentrations of Glesatinib, a positive control inhibitor, or vehicle control in HBSS for 15-30 minutes at 37°C.[17]

  • Add Calcein-AM (e.g., 0.1-1 µM) to all wells and incubate for 15-30 minutes at 37°C, protected from light.[14][17]

  • Measure the intracellular fluorescence using a microplate reader or flow cytometer.

  • An increase in fluorescence in the presence of Glesatinib indicates inhibition of P-gp-mediated Calcein-AM efflux.

  • Data can be used to calculate an IC₅₀ value for Glesatinib's inhibition of P-gp.

Bidirectional Transport Assay using MDCK-MDR1 Cells

This assay is used to determine if a compound is a P-gp substrate or inhibitor by measuring its transport across a polarized monolayer of MDCK cells transfected with the human MDR1 gene.[18][19][20]

Materials:

  • MDCK-MDR1 cells

  • Transwell™ inserts (e.g., 24-well format)

  • This compound

  • A known P-gp substrate (e.g., Digoxin, Prazosin)[20]

  • Transport buffer (e.g., HBSS with HEPES)

  • LC-MS/MS for compound quantification

Protocol:

  • Seed MDCK-MDR1 cells on Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.[18]

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • To assess if Glesatinib is a P-gp substrate:

    • Prepare transport solutions of Glesatinib in transport buffer.

    • For apical-to-basolateral (A-B) transport, add the Glesatinib solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the Glesatinib solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C for a defined period (e.g., 60-90 minutes).[18][20]

    • Collect samples from the receiver chamber at the end of the incubation.

    • Quantify the concentration of Glesatinib in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥2 suggests the compound is a substrate for active efflux.[18]

  • To assess if Glesatinib is a P-gp inhibitor:

    • Perform the bidirectional transport assay with a known P-gp substrate (e.g., Digoxin).

    • Run the assay in the absence and presence of Glesatinib in both the apical and basolateral chambers.

    • A reduction in the efflux ratio of the known P-gp substrate in the presence of Glesatinib indicates P-gp inhibition.

References

Application Notes and Protocols: Glesatinib Hydrochloride for MET-Amplified Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Glesatinib hydrochloride, a potent and selective, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Glesatinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in solid tumors characterized by MET amplification or MET exon 14 skipping mutations. These notes, along with the detailed experimental protocols, are intended to guide researchers in the evaluation and application of Glesatinib in a laboratory setting.

Introduction

Glesatinib (formerly MGCD265) is a tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including MET, AXL, VEGFRs, and RON.[1] The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a key driver of cell proliferation, survival, and motility. Aberrant MET signaling, through gene amplification, mutation, or protein overexpression, is a known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC). Glesatinib's mechanism of action involves the inhibition of MET phosphorylation and downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. As a type II MET inhibitor, Glesatinib has also shown the ability to overcome certain resistance mechanisms that arise from treatment with type I MET inhibitors.[2]

Mechanism of Action

Glesatinib binds to the ATP-binding pocket of the MET kinase domain, stabilizing it in an inactive conformation. This prevents autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting these pathways, Glesatinib effectively blocks the cellular processes that contribute to tumor growth, proliferation, and survival.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds P P MET->P Dimerization & Autophosphorylation P2 P MET->P2 Glesatinib Glesatinib Glesatinib->MET Inhibits PI3K PI3K P->PI3K RAS RAS P2->RAS P2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified MET Signaling Pathway and Inhibition by Glesatinib.

Data Presentation

Preclinical Efficacy of Glesatinib in MET-Amplified Xenograft Models
Cell LineTumor TypeMET AlterationGlesatinib DoseTreatment DurationTumor Growth Inhibition/RegressionReference
MKN-45Gastric CancerMET Amplification60 mg/kg dailyNot SpecifiedTumor Regression[2]
Hs746TLung CancerMETex14 del & Amplification60 mg/kg daily2 - 4.5 weeksMarked Regression[3]
LU2503 (PDX)Lung CancerMETex14 del60 mg/kg daily2 - 4.5 weeksMarked Regression[3]
LU5381 (PDX)Lung CancerMETex14 del60 mg/kg daily19-28 days34-72% Regression[2]
Clinical Efficacy of Glesatinib in MET-Altered Solid Tumors
Clinical Trial PhasePatient PopulationGlesatinib Formulation & DoseObjective Response Rate (ORR)Key Adverse Events (>30%)Reference
Phase IAdvanced Solid TumorsFBS Capsule: 1050 mg BID25.9% (NSCLC with MET/AXL mutation/amplification)Diarrhea (83.3%), Nausea (57.1%), Vomiting (45.2%), Increased ALT (45.2%), Increased AST (47.6%)[4][5]
Phase IAdvanced Solid TumorsSDD Tablet: 750 mg BID30.0% (NSCLC with MET-activating mutations)Diarrhea (75.0%), Nausea (30.6%), Increased ALT (30.6%)[4][5]
Phase IIAdvanced NSCLC with MET alterationsFBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BIDOverall: 11.8%Diarrhea (82.4%), Nausea (50.0%), Increased ALT (41.2%), Fatigue (38.2%), Increased AST (36.8%)[1][6]
Phase IIAdvanced NSCLC with METex14 (tumor testing)FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID10.7%Not specified separately[1][6]
Phase IIAdvanced NSCLC with METex14 (ctDNA testing)FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID25.0%Not specified separately[1][6]
Phase IIAdvanced NSCLC with MET amplification (tumor testing)FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID15.0%Not specified separately[1][6]

FBS: Free-Base Suspension; SDD: Spray-Dried Dispersion; BID: Twice Daily; NSCLC: Non-Small Cell Lung Cancer; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Experimental Protocols

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture 1. Cell Line Selection & Culture of MET-Amplified Cancer Cells Viability_Assay 2. Cell Viability Assay (e.g., MTT/CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot 3. Western Blot Analysis (p-MET, total MET, p-AKT, etc.) Cell_Culture->Western_Blot Kinase_Assay 4. In Vitro MET Kinase Assay Viability_Assay->Kinase_Assay Western_Blot->Kinase_Assay Xenograft 5. Xenograft Tumor Model Establishment Kinase_Assay->Xenograft Proceed to in vivo if promising results Treatment 6. Glesatinib Administration (Oral Gavage) Xenograft->Treatment Monitoring 7. Tumor Growth Monitoring & Animal Welfare Treatment->Monitoring Analysis 8. Pharmacodynamic Analysis (Tumor Lysates) Monitoring->Analysis

Caption: General Experimental Workflow for Preclinical Evaluation of Glesatinib.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Glesatinib on MET-amplified cancer cell lines.

Materials:

  • MET-amplified cancer cell lines (e.g., MKN-45, Hs746T)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Glesatinib Treatment:

    • Prepare serial dilutions of Glesatinib in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

    • Remove the medium from the wells and add 100 µL of the Glesatinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for MET Phosphorylation

This protocol is for assessing the inhibition of MET phosphorylation by Glesatinib.

Materials:

  • MET-amplified cancer cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT, anti-total-AKT, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Glesatinib for 2-4 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Glesatinib in a mouse xenograft model.

Materials:

  • MET-amplified cancer cell line (e.g., Hs746T)

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Glesatinib Administration:

    • Prepare the Glesatinib formulation and vehicle control.

    • Administer Glesatinib (e.g., 60 mg/kg) or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health and welfare of the animals.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be flash-frozen for western blot analysis (as in Protocol 2) to assess target engagement.

    • Another portion can be fixed in formalin for immunohistochemical analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the Glesatinib-treated group compared to the vehicle control.

Protocol 4: In Vitro MET Kinase Assay

This protocol is for measuring the direct inhibitory effect of Glesatinib on MET kinase activity.

Materials:

  • Recombinant human MET kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of Glesatinib in kinase buffer.

    • In a 384-well plate, add Glesatinib dilutions, recombinant MET kinase, and the substrate.

    • Include a no-inhibitor control and a no-enzyme control.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition of MET kinase activity for each Glesatinib concentration and determine the IC50 value.

Glesatinib_MoA cluster_target Molecular Target cluster_cellular Cellular Effects cluster_organismal Organismal Effects Glesatinib This compound MET_Kinase MET Receptor Tyrosine Kinase Glesatinib->MET_Kinase Binds to ATP pocket Inhibit_Phospho Inhibition of MET Autophosphorylation MET_Kinase->Inhibit_Phospho Prevents Block_Signaling Blockade of Downstream PI3K/AKT & RAS/MAPK Pathways Inhibit_Phospho->Block_Signaling Inhibit_Growth Inhibition of Cell Proliferation & Viability Block_Signaling->Inhibit_Growth Tumor_Inhibition Inhibition of Tumor Growth in MET-Amplified Models Inhibit_Growth->Tumor_Inhibition Clinical_Response Clinical Response in Patients with MET-Altered Tumors Tumor_Inhibition->Clinical_Response

Caption: Logical Flow of Glesatinib's Mechanism of Action.

References

Application Notes and Protocols: Glesatinib Hydrochloride Dose-Response in H1299 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the dose-response curve of Glesatinib hydrochloride in the H1299 non-small cell lung cancer (NSCLC) cell line. Glesatinib is a potent, orally bioavailable, dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1] The H1299 cell line is a commonly used model for NSCLC research, characterized by a homozygous partial deletion of the p53 tumor suppressor gene.[2][3] This document outlines the experimental workflow, from cell culture to data analysis, and includes a summary of expected outcomes based on published data. Furthermore, it provides visual representations of the relevant signaling pathway and experimental procedure to facilitate understanding and execution.

Introduction

Glesatinib (formerly MGCD265) is a tyrosine kinase inhibitor that has shown antitumor activity in various cancer models, including those for non-small cell lung cancer.[4][5] Its primary mechanism of action involves the inhibition of the c-MET receptor tyrosine kinase, a key driver of cell proliferation, survival, and invasion in many cancers.[6] Dysregulation of the c-MET pathway is a known oncogenic driver in a subset of NSCLC patients.[7][8] Understanding the dose-dependent effects of Glesatinib on cancer cell viability is a critical step in preclinical drug development. The H1299 cell line, being a well-characterized NSCLC model, serves as an excellent system for these studies.[9][10][11] Published research indicates that this compound results in a dose-dependent inhibition of H1299 cell growth, with a reported IC50 value of 0.08 μM after 72 hours of treatment.[12][13] Furthermore, Glesatinib has been shown to induce apoptosis in H1299 cells at concentrations ranging from 0.01 to 1 μM.[12]

Data Presentation

The following table summarizes the expected quantitative data for the dose-response of this compound in H1299 cells.

Concentration (µM)Expected % Inhibition (72h)Key Observations
0 (Vehicle Control)0Baseline cell viability
0.01Low InhibitionPotential for apoptosis induction
0.08~50 (IC50)Significant inhibition of cell growth[12][13]
0.1>50Increased apoptosis observed[12]
0.5High InhibitionStrong anti-proliferative effect
1.0Very High InhibitionSignificant apoptosis induction[12]
5.0Maximum InhibitionPlateau of dose-response curve

Experimental Protocols

H1299 Cell Culture
  • Cell Line: NCI-H1299 (ATCC® CRL-5803™)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16]

Materials:

  • H1299 cells

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete growth medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count H1299 cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should range from 0.01 µM to 5 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Blank Correction: Subtract the absorbance of wells containing only media and MTT from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - % Viability

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET c-MET Receptor PI3K PI3K MET->PI3K RAS RAS MET->RAS Glesatinib Glesatinib HCl Glesatinib->MET Inhibits HGF HGF HGF->MET Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Glesatinib inhibits c-MET signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture H1299 Cells Seed 2. Seed Cells in 96-well Plate Culture->Seed Treat 3. Treat with Glesatinib HCl (0.01-5 µM, 72h) Seed->Treat MTT 4. Add MTT Reagent Treat->MTT Solubilize 5. Solubilize Formazan MTT->Solubilize Read 6. Read Absorbance (570nm) Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: Workflow for Glesatinib dose-response assay.

References

Glesatinib Hydrochloride: A Potent Inducer of Apoptosis in Cancer Cells via MET/AXL Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only.

Introduction

Glesatinib hydrochloride is a potent, orally bioavailable small-molecule inhibitor of the MET and AXL receptor tyrosine kinases.[1][2][3] Aberrant signaling through these pathways is a key driver of tumor growth, proliferation, survival, and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[4][5][6] Activation of the MET pathway, in particular, is known to prevent apoptosis, and its inhibition is a promising therapeutic strategy.[7] Glesatinib has demonstrated the ability to inhibit MET signaling, leading to the induction of apoptosis in cancer cells.[5][8] This document provides a summary of the mechanism of action, quantitative data on its efficacy, and detailed protocols for assessing glesatinib-induced apoptosis.

Mechanism of Action

Glesatinib competitively binds to the ATP-binding site of MET and AXL kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[1] Key pathways affected include the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[9] By blocking these pro-survival signals, glesatinib shifts the cellular balance towards apoptosis. This is evidenced by the inhibition of MET and Akt phosphorylation upon glesatinib treatment.[1] The inhibition of the MET/AXL signaling cascade ultimately leads to the activation of the intrinsic apoptotic pathway.

Data Presentation

This compound IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for glesatinib in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
KB-C2P-gp overexpressing cancer cells5 - 10[4]
SW620/Ad300P-gp overexpressing cancer cells5 - 10[4]
HEK293/ABCB1P-gp overexpressing cancer cells5 - 10[4]
Parental KB-3-1Cancer cells5 - 10[4]
Parental SW620Cancer cells5 - 10[4]
Parental HEK293Cancer cells5 - 10[4]

Note: Specific quantitative data on the percentage of apoptotic cells or caspase activation levels following glesatinib treatment were not explicitly detailed in the provided search results. Researchers are encouraged to perform the described assays to generate this data for their specific cell lines of interest.

Mandatory Visualizations

Glesatinib_Apoptosis_Pathway cluster_cytoplasm Cytoplasm MET_AXL MET/AXL Receptor Tyrosine Kinases PI3K PI3K MET_AXL->PI3K Activates MAPK MAPK Pathway MET_AXL->MAPK Activates Glesatinib Glesatinib HCl Glesatinib->MET_AXL Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes MAPK->Bcl2 Promotes Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Caspase9 Caspase-9 Bax_Bak->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits MET/AXL, leading to apoptosis.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Glesatinib HCl (and controls) start->treat AnnexinV Annexin V/PI Staining (Flow Cytometry) treat->AnnexinV Caspase Caspase-Glo 3/7 Assay (Luminescence) treat->Caspase TUNEL TUNEL Assay (Microscopy/Flow Cytometry) treat->TUNEL Western Western Blot (Apoptotic Proteins) treat->Western Quantify Quantify Apoptotic Cells & Protein Expression AnnexinV->Quantify Caspase->Quantify TUNEL->Quantify Western->Quantify Analyze Analyze Dose-Response & Time-Course Quantify->Analyze

Caption: Experimental workflow for assessing glesatinib-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the glesatinib dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of key executioner caspases, caspase-3 and -7.[11]

Materials:

  • This compound

  • Cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density.

  • Treat cells with different concentrations of this compound and controls for the desired duration.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]

Materials:

  • This compound

  • Cancer cell lines

  • Chamber slides or coverslips

  • TUNEL assay kit

  • Fluorescence microscope

Protocol:

  • Grow cells on chamber slides or coverslips and treat with this compound as described previously.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • Follow the specific instructions of the TUNEL assay kit for the labeling reaction with TdT enzyme and fluorescently labeled dUTPs.

  • Counterstain the cell nuclei with DAPI or Hoechst.

  • Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis of Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key apoptotic proteins.[14][15][16]

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein expression levels relative to the loading control.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis by inhibiting the MET and AXL signaling pathways. The protocols provided herein offer a comprehensive toolkit for researchers to investigate and quantify the apoptotic effects of glesatinib in various cancer cell models. Further investigation into the precise molecular events downstream of MET/AXL inhibition will continue to elucidate the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

Glesatinib hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

Glesatinib Hydrochloride Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of this compound in DMSO and water, along with protocols and troubleshooting advice for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound shows high solubility in DMSO and is practically insoluble in water. The reported solubility values in DMSO can vary between suppliers, likely due to differences in compound purity, crystalline form, and experimental conditions used for measurement.

Data Presentation: Solubility Summary

SolventConcentration (mg/mL)Molar Equivalent (mM)NotesCitations
DMSO ≥ 28 mg/mL≥ 42.67 mMSonication is recommended.[1][2][3]
50 mg/mL76.20 mMUltrasonic assistance is needed.[4]
125 mg/mL~190.5 mMRequires sonication, warming, and heating to 60°C.[5]
Water < 0.1 mg/mLInsolubleThe hydrochloride salt form generally has better aqueous solubility than the free base, but it remains poorly soluble.[4]

Note: The molecular weight of this compound is 656.17 g/mol .

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: Difficulty in dissolving this compound can be due to several factors. Here are some common troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of the compound. Always use freshly opened, high-purity, anhydrous DMSO.[6]

  • Apply Gentle Heat: Warming the solution gently can aid dissolution. A water bath set to 37°C is often sufficient. For higher concentrations, heating up to 60°C may be necessary.[5]

  • Sonication: Using an ultrasonic bath is a highly effective method to break up compound aggregates and enhance dissolution.[1][3]

  • Vortexing: Vigorous vortexing can also help to dissolve the compound.

If you observe precipitation or phase separation after the initial dissolution, reheating and sonicating the solution can often bring the compound back into solution.[4]

Glesatinib_Troubleshooting cluster_workflow Troubleshooting Dissolution Issues start Start: Incomplete Dissolution check_dmso Is the DMSO fresh and anhydrous? start->check_dmso action_sonicate Apply Sonication and/or Gentle Heat (37°C) check_dmso->action_sonicate Yes action_replace_dmso Use fresh, anhydrous DMSO check_dmso->action_replace_dmso No check_dissolved Is the compound fully dissolved? action_sonicate->check_dissolved end_success End: Solution Prepared check_dissolved->end_success Yes end_fail Consider reducing concentration if issues persist check_dissolved->end_fail No action_replace_dmso->action_sonicate Stock_Solution_Workflow cluster_workflow DMSO Stock Solution Preparation step1 1. Equilibrate vial to Room Temperature step2 2. Weigh Compound step1->step2 step3 3. Add fresh anhydrous DMSO step2->step3 step4 4. Vortex to Mix step3->step4 step5 5. Sonicate and/or Warm (37°C) if needed step4->step5 step6 6. Ensure solution is clear step5->step6 step6->step5 No, particulates remain step7 7. Aliquot into single-use vials step6->step7 Yes step8 8. Store at -20°C or -80°C step7->step8 InVivo_Formulation cluster_workflow In Vivo Formulation Workflow (10% DMSO Vehicle) start Start with concentrated Glesatinib HCl in DMSO step1 1. Add 40% PEG300 start->step1 check1 Mix until clear step1->check1 step2 2. Add 5% Tween-80 check1->step2 Clear check2 Mix until clear step2->check2 step3 3. Add 45% Saline check2->step3 Clear check3 Mix thoroughly step3->check3 end End: Use solution immediately check3->end Homogeneous

References

Overcoming Glesatinib hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Glesatinib hydrochloride, with a specific focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as MGCD265 hydrochloride) is an orally active, potent dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1][2] As a tyrosine kinase inhibitor, it also plays a role in antagonizing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[1][3] Its primary mechanism involves binding to and inhibiting the phosphorylation of several receptor tyrosine kinases (RTKs), including c-MET, Tek/Tie-2, VEGFR types 1, 2, and 3, and MST1R (RON).[4] This inhibition disrupts downstream signaling pathways, ultimately hindering tumor angiogenesis and proliferation in tumors that overexpress these RTKs.[4]

Q2: What are the solubility properties of this compound?

A2: this compound is practically insoluble in water but shows high solubility in dimethyl sulfoxide (DMSO).[1] Due to its hydrophobic nature, it is prone to precipitation when diluted in aqueous solutions like cell culture media. Careful preparation of stock and working solutions is crucial to maintain its solubility and activity.

Q3: How should I prepare stock solutions of this compound to avoid precipitation?

A3: It is recommended to prepare stock solutions in 100% DMSO.[1][2] To ensure complete dissolution, ultrasonic treatment may be necessary.[1] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2]

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, a slightly higher concentration may be necessary to maintain solubility.

  • Pre-warming Media: Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Rapid Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Use of Solubilizing Agents: For in vivo studies, co-solvents are often used. These principles can be adapted for challenging in vitro experiments. Formulations including PEG300, Tween-80, or SBE-β-CD can significantly enhance solubility.[1] When preparing working solutions for cell culture, a preliminary dilution of the DMSO stock in a small volume of a serum-containing medium before further dilution in the final culture volume can sometimes help.

  • Sonication: If precipitation occurs after dilution, brief sonication of the final working solution in a water bath sonicator might help to redissolve the compound. However, monitor for any potential degradation of the compound or media components.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue 1: Precipitation observed immediately upon adding this compound stock solution to the cell culture medium.
Potential Cause Recommended Solution
Poor initial stock solution quality. Ensure the stock solution in DMSO is fully dissolved. Use ultrasonication if necessary. Use fresh, anhydrous DMSO for stock preparation.[1][2]
"Salting out" effect. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.
1. Pre-warm the cell culture medium to 37°C.
2. Add the DMSO stock solution drop-wise while vigorously mixing the medium.
3. Consider a serial dilution approach: first dilute the DMSO stock in a small volume of complete medium (containing serum) and then add this intermediate dilution to the final volume of medium.
Final concentration is too high. Check the solubility limits. It may not be possible to achieve very high concentrations in aqueous media. If a high concentration is required, consider using a formulation with solubilizing agents, though their effects on your specific cell line should be validated.
Issue 2: Precipitation or crystal formation observed in the cell culture plate after a period of incubation.
Potential Cause Recommended Solution
Compound instability over time in aqueous media. Prepare fresh working solutions immediately before each experiment. Avoid storing diluted this compound in culture medium for extended periods.
Interaction with media components. Some components of the cell culture medium or serum may interact with the compound, reducing its solubility over time.
1. Visually inspect the medium under a microscope before adding cells to ensure no precipitation has occurred.
2. If the issue persists, consider using a different type of serum or a serum-free medium, if compatible with your cell line.
Temperature fluctuations. Incubation at 37°C generally aids solubility. Ensure your incubator maintains a stable temperature. Avoid removing plates from the incubator for prolonged periods.

Quantitative Data Summary

The following table summarizes the solubility data for this compound from various sources.

Solvent Solubility Reference
DMSO50 mg/mL (76.20 mM)[1]
DMSO100 mg/mL (161.36 mM)[2]
Water< 0.1 mg/mL (insoluble)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C for long-term storage.[1][2]

Protocol 2: Preparation of Working Solution in Cell Culture Medium
  • Materials: this compound stock solution (in DMSO), pre-warmed (37°C) complete cell culture medium, sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is kept to a minimum (ideally <0.5%). c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiment.

Visualizations

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cMET c-MET PI3K_Akt PI3K/Akt Pathway cMET->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT SMO SMO Gli Gli Transcription Factors SMO->Gli HGF HGF HGF->cMET Hedgehog Hedgehog Ligand Hedgehog->SMO Glesatinib Glesatinib Glesatinib->cMET Glesatinib->SMO Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT->Proliferation Gli->Proliferation

Caption: this compound inhibits the c-MET and SMO signaling pathways.

Caption: Workflow for preparing and using this compound in experiments.

References

Glesatinib Hydrochloride Stability and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability of glesatinib hydrochloride at low temperatures, along with protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage of the solid compound, it is recommended to store it at -20°C.[1] When prepared as a stock solution in a solvent such as DMSO, this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3][4]

Q2: How long is a this compound stock solution stable at -20°C and -80°C?

A2: this compound stock solutions in DMSO exhibit different stability profiles at these temperatures. A summary of the stability data is provided in the table below.

Quantitative Stability Data

Storage TemperatureSolventDurationStability
-20°CDMSO1 monthStable[2][3][4]
-80°CDMSO6 monthsStable[2][3]
4°C (Solid)N/ANot specifiedRecommended for short-term[2]
-20°C (Solid)N/A3 yearsStable[4]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound can manifest in several ways, including:

  • Visual Changes: Appearance of precipitates in the solution that do not readily dissolve upon warming, or a change in the color of the solution.

  • Reduced Potency: A noticeable decrease in the expected biological activity in your experiments, such as a higher IC50 value.

  • Chromatographic Changes: Emergence of additional peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).

Q4: Can I store this compound solutions at 4°C?

A4: Storing this compound solutions at 4°C is not recommended for extended periods. While the solid form can be stored at 4°C, solutions are more prone to degradation and microbial contamination at this temperature.[2] For optimal stability, frozen storage at -20°C or -80°C is required.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the stock solution after thawing. The solubility limit may have been exceeded, or the compound has come out of solution during freezing.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use.[2][3] Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce solubility.[4]
Inconsistent experimental results between aliquots. The stock solution may not have been mixed thoroughly before aliquoting, or some aliquots may have undergone more freeze-thaw cycles than others.Always ensure the stock solution is homogenous before making aliquots. Minimize the number of freeze-thaw cycles for each aliquot.
Loss of biological activity over time. The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions from the solid compound. Verify the storage temperature and duration against the recommended guidelines.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to quantify the stability of this compound in a DMSO stock solution over time.

1. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder.
  • Dissolve in anhydrous DMSO to a final concentration of 10 mM.
  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

2. Storage Conditions:

  • Aliquot the stock solution into multiple sterile, amber glass vials to minimize headspace and light exposure.
  • Store one set of aliquots at -20°C and another at -80°C.

3. Time Points for Analysis:

  • Analyze an initial sample immediately after preparation (T=0).
  • For the -20°C samples, test at 1 week, 2 weeks, and 1 month.
  • For the -80°C samples, test at 1 month, 3 months, and 6 months.

4. HPLC Analysis:

  • HPLC System: An Agilent 1260 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
  • Injection Volume: 10 µL.
  • Procedure: At each time point, thaw an aliquot, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

5. Data Analysis:

  • Calculate the percentage of the initial this compound peak area remaining at each time point.
  • A decrease of more than 5-10% is typically considered significant degradation.

Visualizations

Glesatinib Signaling Pathway Inhibition

Glesatinib is a tyrosine kinase inhibitor that potently and selectively targets the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[3][5] Dysregulation of these pathways is implicated in tumor growth and progression.[3][6][7]

Glesatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET binds Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT AXL->PI3K_AKT AXL->RAS_MAPK Glesatinib Glesatinib Glesatinib->cMET inhibits Glesatinib->AXL inhibits Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Glesatinib inhibits c-MET and AXL signaling pathways.
Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability assessment protocol described above.

Stability_Workflow start Prepare Glesatinib HCl Stock Solution (10 mM in DMSO) aliquot Aliquot into multiple vials start->aliquot storage Store at -20°C and -80°C aliquot->storage analysis_t0 Analyze T=0 Sample via HPLC aliquot->analysis_t0 analysis_tn Analyze Samples at Predetermined Time Points storage->analysis_tn data_analysis Calculate % Remaining Peak Area analysis_t0->data_analysis analysis_tn->data_analysis end Determine Stability Profile data_analysis->end

References

Optimizing Glesatinib hydrochloride concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Glesatinib hydrochloride concentration for accurate and reproducible IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1][2] As a tyrosine kinase inhibitor, it targets the c-MET receptor, which is implicated in cell proliferation, survival, migration, and invasion.[3][4][5] Dysregulation of the c-MET pathway is a factor in the progression of various cancers, including non-small cell lung cancer (NSCLC).[4][6] this compound has also been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance.[7]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[2][8] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years and stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] To prepare a stock solution, fresh, moisture-free DMSO should be used to ensure maximum solubility.[3]

Q3: What are some typical IC50 values for this compound in cancer cell lines?

IC50 values for Glesatinib are cell-line dependent. For example, in NSCLC H1299 cells, a low IC50 value of 0.08 μM has been reported after a 72-hour treatment.[2] In P-glycoprotein overexpressing cancer cell lines such as KB-C2 and SW620/Ad300, the IC50 values were found to be between 5 and 10 μM.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Cell passage number and health: High passage numbers can lead to genetic drift and altered drug sensitivity. Unhealthy or stressed cells will respond differently to treatment. 2. Inconsistent cell seeding density: Variations in the initial number of cells per well can significantly impact the final viability reading and IC50 value.[9] 3. Variability in drug preparation: Inaccurate serial dilutions or degradation of the compound can lead to inconsistent effective concentrations. 4. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase before seeding. 2. Perform accurate cell counting for each experiment and ensure a uniform cell suspension before plating. Determine the optimal seeding density for your cell line through a preliminary experiment. 3. Prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. 4. Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
High variability between replicate wells 1. Uneven cell distribution: Improper mixing of the cell suspension before and during seeding can lead to clumps and uneven cell numbers per well. 2. Pipetting errors: Inaccurate or inconsistent pipetting of cells, media, or drug solutions. 3. Presence of air bubbles: Bubbles in the wells can interfere with cell attachment and growth, as well as absorbance or luminescence readings.1. Gently and thoroughly resuspend cells before seeding. When plating, gently agitate the plate in a cross pattern to ensure even distribution. 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using reverse pipetting. 3. Be careful to avoid introducing air bubbles when adding reagents to the wells. If bubbles are present, they can sometimes be removed with a sterile pipette tip.
No dose-dependent response observed 1. Incorrect concentration range: The selected concentration range may be too high (toxic at all concentrations) or too low (no effect observed). 2. Drug instability or precipitation: this compound may degrade or precipitate in the cell culture medium over the incubation period.[10] 3. Cell line is resistant to Glesatinib: The target cell line may not express sufficient levels of c-MET or may have other resistance mechanisms.1. Perform a wide-range pilot experiment (e.g., from 1 nM to 100 µM) to determine the approximate effective concentration range for your specific cell line. 2. Check the stability of this compound in your specific cell culture medium under incubation conditions. Visually inspect for any precipitation. Consider reducing the final DMSO concentration in the media. 3. Confirm c-MET expression in your cell line using techniques like Western Blot or flow cytometry. If the cell line is known to be resistant, consider using a different model system.
Unusual cell morphology after treatment 1. Cytotoxic effects of the drug: Glesatinib, like other kinase inhibitors, can induce changes in cell morphology, such as cell rounding, detachment, or the formation of apoptotic bodies, which are indicative of its mechanism of action.[11] 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells and affect their morphology.1. Document any observed morphological changes with microscopy. These observations can provide valuable insights into the drug's effect on the cells. 2. Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically below 0.5%).

Experimental Protocols

Detailed Methodology for IC50 Determination using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the IC50 of this compound in a c-MET expressing cancer cell line, such as NCI-H596 (a MET exon 14 deletion-mutant cell line).[5]

Materials:

  • This compound

  • NCI-H596 cells (or other suitable c-MET expressing cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture NCI-H596 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations. A suggested concentration range for the initial experiment is from 20 µM down to 0.2 nM (final concentrations will be 10 µM to 0.1 nM).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Parameter Recommended Value
Cell Line NCI-H596 (MET exon 14 del-mutant)
Seeding Density 2,000 cells/well
Incubation Time (Drug) 72 hours
Glesatinib Concentration Range 0.1 nM to 10 µM (initial experiment)
Final DMSO Concentration < 0.5%
Assay CellTiter-Glo®

Visualizations

cMET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Glesatinib Glesatinib hydrochloride Glesatinib->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Migration & Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration STAT3->Proliferation

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Glesatinib incubate1->treat_cells prepare_drug Prepare Glesatinib Serial Dilutions prepare_drug->treat_cells incubate2 Incubate 72h (Drug Treatment) treat_cells->incubate2 add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) incubate2->add_reagent measure Measure Signal (Luminescence) add_reagent->measure analyze Data Analysis: Normalize & Plot measure->analyze calculate_ic50 Calculate IC50 (Non-linear Regression) analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for this compound IC50 determination.

Troubleshooting_Tree start Inconsistent IC50 Results high_variability High Variability between Replicates? start->high_variability no_response No Dose-Dependent Response? start->no_response check_seeding Check Cell Seeding Technique & Density high_variability->check_seeding Yes check_pipetting Verify Pipette Calibration & Technique high_variability->check_pipetting Yes check_conc Review Concentration Range & Dilutions no_response->check_conc Yes check_stability Assess Drug Stability in Media no_response->check_stability Yes check_cell_line Confirm c-MET Expression no_response->check_cell_line Yes

Caption: Troubleshooting decision tree for inconsistent IC50 results.

References

Glesatinib Hydrochloride In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glesatinib hydrochloride for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Glesatinib (also known as MGCD265) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, most notably c-MET and AXL.[2][3] By binding to and inhibiting the phosphorylation of these receptors, Glesatinib can disrupt downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis in tumors that overexpress these kinases.[1]

Q2: What is a recommended formulation for in vivo oral delivery of Glesatinib in preclinical models?

A commonly used formulation for Glesatinib in preclinical mouse models is a suspension in 5% DMSO, 45% PEG400, and 50% saline, administered via oral gavage.[4] Other formulations using different vehicles like corn oil or carboxymethylcellulose-sodium (CMC-Na) have also been described by commercial suppliers.[5] For this compound, a solution can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The choice of formulation can be critical, as suboptimal bioavailability has been a challenge with this compound.[7][8]

Q3: My this compound solution is showing precipitation. What can I do?

Precipitation can be a sign of poor solubility or instability. If you observe precipitation during or after preparation, you can try gentle heating and/or sonication to aid dissolution.[6] It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of Glesatinib.[5] For some formulations, it is recommended to use the mixed solution immediately to ensure optimal results.[5] If the problem persists, consider adjusting the solvent ratios or evaluating alternative formulation vehicles.

Q4: I am observing low or inconsistent in vivo efficacy with Glesatinib. What are the potential reasons?

Low or inconsistent efficacy can stem from several factors. A primary challenge with Glesatinib has been its suboptimal and variable oral bioavailability.[8][9][10] This can be due to its low aqueous solubility and high lipophilicity.[9][11] Other factors to consider include:

  • Formulation issues: Improper preparation, precipitation, or instability of the dosing solution.

  • Dose selection: The dose may be too low for the specific tumor model.

  • Administration technique: Errors in oral gavage can lead to inconsistent dosing.

  • Metabolism: Rapid first-pass metabolism can limit systemic exposure.[12]

  • Target expression: The tumor model may not have sufficient MET or AXL activation, which are the primary targets of Glesatinib.[13]

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored at 4°C, sealed, and protected from moisture.[6] For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6][14] Always refer to the supplier's specific instructions for storage conditions.

Q6: What are the known kinase targets of Glesatinib?

Glesatinib is a spectrum-selective tyrosine kinase inhibitor. At clinically relevant concentrations, its most significant targets are MET and AXL.[7] However, it also shows inhibitory activity against other kinases including MERTK, the VEGFR family (VEGFR1, 2, and 3), and the PDGFR family.[1][4]

Troubleshooting Guides

Problem: Poor Compound Solubility and Formulation Issues

Q: My this compound is not fully dissolving in the recommended vehicle. What are my options? A:

  • Verify Solvent Quality: Ensure you are using high-quality, anhydrous solvents, particularly for DMSO, as absorbed moisture can significantly decrease solubility.[5]

  • Use Physical Methods: Gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help increase the rate and extent of dissolution.[14]

  • Prepare Freshly: Formulations, especially suspensions, should be prepared fresh before each use and mixed thoroughly to ensure homogeneity. Some solutions are recommended for immediate use.[5]

  • Check the Salt Form: The hydrochloride salt of Glesatinib generally has better aqueous solubility and stability compared to the free base.[15] Ensure you are using the appropriate form for your chosen vehicle.

  • Adjust Formulation: If solubility issues persist, consider trying an alternative, validated formulation. Several options are available (see Table 2).

Q: I observed precipitation in my formulation after preparation or during the experiment. How can I prevent this? A:

  • Maintain Homogeneity: For suspensions, ensure the mixture is vortexed vigorously before drawing each dose to maintain a uniform suspension.

  • Control Temperature: Temperature fluctuations can affect solubility. Avoid storing prepared formulations at low temperatures if the compound is prone to precipitating out of solution.

  • Immediate Use: As some solutions can be unstable, administering the formulation immediately after preparation can minimize the risk of precipitation.[5]

  • Evaluate pH: The solubility of many kinase inhibitors is pH-dependent.[16] While the provided formulations are standard, extreme pH shifts in your experimental setup could theoretically impact solubility.

Problem: Suboptimal or Variable In Vivo Efficacy

Q: My in vivo experiment is not showing the expected tumor regression. What should I check first? A:

  • Confirm Target Activation: Verify that your xenograft or syngeneic model has the appropriate genetic alterations (e.g., MET exon 14 mutations, MET/AXL amplification) that confer sensitivity to Glesatinib.[2][4]

  • Review Formulation and Dosing: Re-evaluate your formulation preparation and administration technique. Inconsistent dosing due to precipitation or incorrect oral gavage is a common source of variability.

  • Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine if the drug is achieving sufficient plasma concentrations in your animal model. Suboptimal bioavailability is a known issue with Glesatinib.[8]

  • Dose Escalation: The initial dose may be insufficient. Consider performing a dose-response study to find the optimal therapeutic dose for your specific model.

Q: I am seeing high variability in tumor response between my experimental animals. What could be the cause? A:

  • Inconsistent Dosing: This is the most likely cause. Ensure your formulation is homogenous (well-suspended) and that each animal receives the correct volume via a precise administration technique.

  • Biological Variability: Inherent differences in tumor take-rate, growth, and vascularization within the animal cohort can lead to varied responses. Ensure tumors are of a consistent size at the start of treatment.

  • Formulation Instability: If the compound is degrading or precipitating in the formulation over the course of the dosing period, this could lead to animals dosed later receiving a lower effective dose. Prepare fresh solutions as needed.

Data Presentation

Table 1: Solubility of Glesatinib and this compound in Various Solvents

CompoundSolventSolubilityReference
GlesatinibWaterInsoluble[5]
GlesatinibDMSO100 mg/mL (161.36 mM)[5]
GlesatinibEthanol~1 mg/mL[5]
Glesatinib HClDMSO≥ 28 mg/mL (42.67 mM)[14]
Glesatinib HClDMSO50 mg/mL (76.20 mM) (requires ultrasound)[6]

Table 2: Example In Vivo Formulation Compositions

CompoundVehicle CompositionFinal ConcentrationAdministrationReference
Glesatinib5% DMSO / 45% PEG400 / 50% SalineNot specified (used at 60 mg/kg)Oral Gavage[4]
Glesatinib HCl10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLInjection/Oral[6]
Glesatinib HCl10% DMSO / 90% Corn Oil≥ 2.5 mg/mLOral[6]
Glesatinib5% DMSO / 95% Corn Oil0.5 mg/mLOral[5]
GlesatinibCMC-Na≥ 5 mg/mL (Homogeneous suspension)Oral[5]

Experimental Protocols

Protocol 1: Preparation of Glesatinib Formulation for Oral Gavage (5% DMSO/45% PEG400/50% Saline)

Materials:

  • Glesatinib powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of Glesatinib powder based on the desired final concentration and total volume.

  • Prepare the vehicle by mixing 5% DMSO, 45% PEG400, and 50% saline by volume. For example, to make 10 mL of vehicle, mix 0.5 mL of DMSO, 4.5 mL of PEG400, and 5.0 mL of saline.

  • First, dissolve the Glesatinib powder in the DMSO portion of the vehicle. Vortex thoroughly until the powder is completely dissolved.

  • Gradually add the PEG400 to the DMSO/Glesatinib mixture while continuously vortexing.

  • Finally, add the saline to the mixture and vortex until a uniform suspension is achieved.

  • Visually inspect the solution for any precipitation.

  • This formulation should be prepared fresh daily. Before dosing each animal, vortex the suspension vigorously to ensure homogeneity.

Protocol 2: General Protocol for an In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of Glesatinib in a xenograft mouse model.

Methodology:

  • Cell Culture and Implantation: Culture a cancer cell line with known MET or AXL alterations (e.g., Hs746t).[4] When cells reach ~80% confluency, harvest and resuspend them in an appropriate medium (e.g., a 1:1 mixture of Matrigel and DPBS).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers twice weekly. When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Glesatinib treatment).

  • Treatment Administration: Prepare the Glesatinib formulation (as per Protocol 1) and administer it to the treatment group, typically once daily via oral gavage.[4] The vehicle control group should receive the same volume of the vehicle without the drug.

  • Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

Mandatory Visualizations

Glesatinib_Signaling_Pathway Glesatinib Mechanism of Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response MET MET Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway MET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway MET->PI3K_AKT_mTOR STAT STAT Pathway MET->STAT Angiogenesis Angiogenesis MET->Angiogenesis AXL AXL Receptor AXL->RAS_RAF_MEK_ERK AXL->PI3K_AKT_mTOR Glesatinib Glesatinib Glesatinib->MET Inhibits Glesatinib->AXL Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival STAT->Proliferation STAT->Survival

Caption: Glesatinib inhibits MET and AXL receptor tyrosine kinases.

InVivo_Workflow Experimental Workflow: In Vivo Efficacy Study start Start: Tumor Cell Culture implantation Tumor Cell Implantation in Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups (Vehicle vs. Glesatinib) monitoring->randomization treatment Daily Oral Dosing randomization->treatment data_collection Measure Tumor Volume & Body Weight (2x/week) treatment->data_collection data_collection->treatment No endpoint Endpoint Criteria Met data_collection->endpoint Tumors reach max size? analysis Tumor Excision & Analysis endpoint->analysis Yes end End of Study analysis->end

Caption: Workflow for a typical in vivo antitumor efficacy study.

Troubleshooting_Workflow Troubleshooting: Low or Inconsistent In Vivo Efficacy start Problem: Low/Inconsistent Efficacy q1 Is the formulation prepared correctly and homogenous? start->q1 a1_yes Check Dosing Procedure q1->a1_yes Yes a1_no Action: Re-prepare formulation. Ensure proper mixing. Use fresh solvents. q1->a1_no No q2 Is the dosing technique consistent and accurate? a1_yes->q2 a2_yes Verify Tumor Model q2->a2_yes Yes a2_no Action: Refine oral gavage technique. Ensure consistent volume for all animals. q2->a2_no No q3 Does the tumor model have MET/AXL activation? a2_yes->q3 a3_yes Consider PK/PD q3->a3_yes Yes a3_no Action: Use a different, validated tumor model known to be sensitive to Glesatinib. q3->a3_no No q4 Is the dose sufficient? a3_yes->q4 a4_yes Problem likely complex. Re-evaluate experimental design. q4->a4_yes Yes a4_no Action: Perform pilot PK study. Conduct dose-escalation experiment. q4->a4_no No

References

Glesatinib hydrochloride formulation for oral administration in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of Glesatinib hydrochloride for oral administration in mice. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a standard and effective formulation for oral administration of this compound in mice?

A1: A commonly used and effective formulation for this compound for oral gavage in mice consists of a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), and saline. A specific composition reported in preclinical studies is 5% DMSO, 45% PEG400, and 50% saline[1]. Another widely used vehicle for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2][3][4].

Q2: What is the recommended dosage of this compound for mouse studies?

A2: The dosage of this compound can vary depending on the specific mouse model and experimental goals. Published studies have reported using dosages such as 15 mg/kg/day and 60 mg/kg once daily[1][5][6]. The 60 mg/kg once daily dose has been shown to be generally well-tolerated in mice[1].

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound is sparingly soluble in water but has good solubility in DMSO. It is practically insoluble in ethanol and water[7]. The solubility in DMSO is reported to be ≥ 28 mg/mL, and can be as high as 50 mg/mL or 125 mg/mL with the aid of ultrasonication and warming[6][7][8][9]. For in vivo formulations, a clear solution of ≥ 2.5 mg/mL can be achieved in mixed vehicle systems[2].

Q4: How should this compound be stored?

A4: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years)[7]. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store stock solutions in aliquots to avoid repeated freeze-thaw cycles[5][7].

Experimental Protocols & Data

Formulation Preparation Protocol

A detailed methodology for preparing a this compound formulation for oral gavage is provided below. This protocol is based on common practices for formulating hydrophobic drugs for in vivo use.

Objective: To prepare a clear and stable solution of this compound for oral administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300) or PEG400, sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL or 50 mg/mL). Ensure the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution[9][10].

  • Prepare the Vehicle Mixture:

    • In a sterile conical tube, add the required volume of the this compound stock solution (to make up 10% of the final volume).

    • Sequentially add the other components of the vehicle, mixing thoroughly after each addition. The recommended order of addition is critical to prevent precipitation[4][11]:

      • Add PEG300 (to make up 40% of the final volume) to the DMSO stock solution and vortex until the solution is clear.

      • Add Tween-80 (to make up 5% of the final volume) and vortex thoroughly.

      • Finally, add saline (to make up 45% of the final volume) to reach the desired final concentration and volume. Vortex until the solution is homogeneous.

  • Final Formulation Check:

    • Visually inspect the final formulation for any precipitation or turbidity. A clear solution is ideal for administration.

    • If the solution is not clear, brief sonication or warming in a water bath (37-50°C) for 3-5 minutes may help to achieve a uniform suspension or clear solution[10].

Important Considerations:

  • Always use fresh, high-quality solvents. Moisture-absorbing DMSO can reduce the solubility of Glesatinib[7].

  • Prepare the formulation fresh before each use for optimal results[7].

  • The final concentration of DMSO should be kept as low as possible, ideally below 10% v/v for in vivo injections, as it can have pharmacological effects and may cause local tissue irritation[12].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound formulation.

Table 1: Solubility of this compound

Solvent/Vehicle SystemReported SolubilityNotes
DMSO≥ 28 mg/mL[6][9]Can be increased with sonication and warming[8][9]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL[2]Forms a clear solution[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[2]Forms a clear solution[2]
WaterInsoluble[7]
Ethanol1 mg/mL[7]

Table 2: Example Formulation Compositions for Oral Gavage in Mice

ComponentFormulation 1[1]Formulation 2[2][4]
This compoundTarget Dose (e.g., 60 mg/kg)Target Dose (e.g., 15 mg/kg)
DMSO5%10%
PEG400/PEG30045% (PEG400)40% (PEG300)
Tween-80-5%
Saline50%45%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation or turbidity in the final formulation - Incorrect order of solvent addition.- Low-quality or old solvents.- Insufficient mixing.- Exceeding the solubility limit.- Ensure the correct order of solvent addition (DMSO first, then PEG, then Tween-80, and finally saline)[4][11].- Use fresh, high-purity solvents.- Vortex thoroughly after each solvent addition.- Try gentle warming (37-50°C) or sonication for a few minutes to aid dissolution[10]. If precipitation persists, consider preparing a more dilute solution.
Difficulty in administering the formulation via oral gavage - High viscosity of the formulation.- Improper gavage technique.- If the formulation is too viscous, you may need to adjust the ratio of PEG. However, the reported formulations are generally suitable for gavage.- Ensure proper restraint of the mouse and correct placement of the gavage needle to avoid injury or aspiration[13][14][15]. Use a flexible plastic feeding tube to minimize the risk of esophageal injury[13].
Adverse effects in mice post-administration (e.g., lethargy, weight loss) - Toxicity of the drug at the administered dose.- Toxicity of the vehicle, particularly at high concentrations of DMSO.- Stress from the gavage procedure.- Include a vehicle-only control group to differentiate between drug and vehicle effects[12].- Reduce the concentration of DMSO in the formulation if possible[12].- Ensure personnel are well-trained in oral gavage to minimize stress to the animals[13][16].
Inconsistent experimental results - Instability of the formulation.- Inaccurate dosing.- Prepare the formulation fresh daily to ensure consistency[7].- Accurately weigh the mice and calculate the dose for each animal individually. Use calibrated pipettes for preparing the formulation.

Visualized Experimental Workflow and Signaling Pathways

To further aid in understanding the experimental process and the mechanism of action of Glesatinib, the following diagrams are provided.

Glesatinib_Formulation_Workflow Experimental Workflow for Glesatinib Formulation cluster_preparation Preparation cluster_formulation Formulation cluster_administration Administration weigh 1. Weigh Glesatinib HCl Powder dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve add_peg 3. Add PEG300/400 dissolve->add_peg Vortex add_tween 4. Add Tween-80 add_peg->add_tween Vortex add_saline 5. Add Saline add_tween->add_saline Vortex final_check 6. Final Check for Clarity add_saline->final_check oral_gavage 7. Oral Gavage to Mice final_check->oral_gavage

Glesatinib Formulation Workflow

Glesatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the c-MET and Smoothened (SMO) signaling pathways.

cMET_Signaling_Pathway Glesatinib Inhibition of c-MET Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 Glesatinib Glesatinib Glesatinib->cMET Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Glesatinib's effect on the c-MET pathway.

SMO_Signaling_Pathway Glesatinib Inhibition of SMO Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Hedgehog Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hedgehog->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition Glesatinib Glesatinib Glesatinib->SMO Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Gene_Transcription Target Gene Transcription GLI_A->Gene_Transcription Cell_Fate Cell Fate & Proliferation Gene_Transcription->Cell_Fate

Glesatinib's effect on the SMO pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential treatment-related adverse events of Glesatinib hydrochloride in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Detailed preclinical toxicology data for Glesatinib (also known as MGCD265) is not extensively available in the public domain. The information provided here is based on the known mechanism of action of Glesatinib, publicly available clinical trial data, and general principles of preclinical toxicology. The adverse events observed in clinical trials are often indicative of potential findings in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets are c-MET (hepatocyte growth factor receptor) and AXL. It also shows inhibitory activity against other RTKs such as VEGFR family kinases. By binding to and inhibiting the phosphorylation of these receptors, Glesatinib blocks their downstream signaling pathways, which can lead to the inhibition of tumor cell proliferation, survival, migration, and angiogenesis.

Q2: What are the primary signaling pathways inhibited by Glesatinib?

Glesatinib primarily targets the c-MET and AXL signaling pathways.

  • c-MET Pathway: Upon binding of its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating several downstream signaling cascades. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.

  • AXL Pathway: The AXL receptor is activated by its ligand, Gas6. This activation leads to the stimulation of downstream pathways, including the PI3K/AKT/mTOR, MEK/ERK, and JAK/STAT pathways, which are involved in cell proliferation, survival, and migration.

Q3: What are the expected treatment-related adverse events in preclinical models based on clinical findings?

Based on Phase I and II clinical trials in humans, the most frequently reported treatment-related adverse events for Glesatinib are primarily gastrointestinal and hepatic.[1][2][3] These are likely to be observed in preclinical animal models as well. The most common adverse events include:

  • Diarrhea

  • Nausea

  • Vomiting

  • Increased alanine aminotransferase (ALT)

  • Increased aspartate aminotransferase (AST)

  • Fatigue

Troubleshooting Guide

Issue 1: Unexpectedly high incidence of diarrhea in study animals.

  • Possible Cause: The dose of this compound may be too high for the specific animal model or strain. Gastrointestinal toxicity is a common off-target effect of many kinase inhibitors.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose to the next lower level in your study design.

    • Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the diarrhea. Run a vehicle-only control group.

    • Supportive Care: Provide supportive care to the animals, such as hydration and electrolyte supplementation, as per veterinary guidance.

    • Frequency of Dosing: If using a once-daily dosing regimen, consider splitting the dose into a twice-daily administration to potentially reduce peak plasma concentrations and associated gastrointestinal toxicity.

Issue 2: Significant elevation in liver enzymes (ALT, AST) in treated animals.

  • Possible Cause: Glesatinib may have direct hepatotoxic effects or may be metabolized in the liver in a way that produces toxic byproducts. This is a known class effect for some tyrosine kinase inhibitors.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Analyze liver enzyme levels across different dose groups to establish a clear dose-response relationship.

    • Histopathology: Conduct histopathological examination of liver tissues from affected animals to identify the nature and extent of liver damage (e.g., necrosis, inflammation, steatosis).

    • Time-Course Analysis: Collect blood samples at multiple time points during the study to understand the onset and potential reversibility of the liver enzyme elevations.

    • Consider a Different Species: If the hepatotoxicity is severe and dose-limiting in one species (e.g., rat), consider conducting studies in a different species (e.g., dog) that may have a different metabolic profile.

Issue 3: Poor tolerability and weight loss in experimental animals.

  • Possible Cause: This can be a result of a combination of factors, including gastrointestinal toxicity (leading to reduced food intake and absorption), systemic toxicity, or off-target effects of the drug.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is primarily due to reduced intake.

    • Comprehensive Clinical Observations: Perform and document detailed clinical observations daily to identify other signs of toxicity that may be contributing to poor health (e.g., lethargy, hunched posture, rough coat).

    • Hematology and Clinical Chemistry: Conduct a complete blood count (CBC) and serum chemistry panel to assess for other organ toxicities (e.g., kidney, bone marrow).

    • Re-evaluate Dosing Regimen: As with diarrhea, consider dose reduction or a change in dosing frequency.

Data Presentation

Table 1: Summary of Most Frequent Treatment-Related Adverse Events in Human Clinical Trials (as a proxy for preclinical expectations)

Adverse EventFrequency in Phase I/II Clinical Trials
Diarrhea75.0% - 83.3%[1][2]
Nausea30.6% - 57.1%[1][2]
Increased Alanine Aminotransferase (ALT)30.6% - 45.2%[1][2]
Vomiting25.0% - 45.2%[1][2]
Increased Aspartate Aminotransferase (AST)27.8% - 47.6%[1][2]
Fatigue38.2% - 70.4%[3][4]

Note: Frequencies are derived from different formulations and combination therapies in human studies and should be interpreted as a general guide for potential preclinical findings.

Experimental Protocols

Protocol: General Assessment of Treatment-Related Adverse Events in a Rodent Model

1. Animal Model:

  • Species: Sprague-Dawley rats (or other appropriate rodent model)

  • Sex: Male and female

  • Age: 6-8 weeks

  • Acclimation period: Minimum of 5 days

2. Study Design:

  • Groups: Vehicle control, and at least three dose levels of this compound (e.g., low, mid, high).

  • Animals per group: Minimum of 5 per sex.

  • Route of administration: Oral gavage (to mimic clinical route).

  • Dosing frequency: Once daily for 14 or 28 days.

3. In-Life Observations:

  • Mortality and Morbidity: Check twice daily.

  • Clinical Observations: Perform detailed clinical observations daily, at approximately the same time. Note any changes in posture, activity, breathing, and any signs of pain or distress.

  • Body Weights: Record pre-dose and then at least twice weekly.

  • Food Consumption: Measure daily or weekly.

4. Clinical Pathology:

  • Hematology: Collect blood (e.g., via tail vein or terminal cardiac puncture) at the end of the study. Analyze for complete blood count (CBC) including red blood cells, white blood cells and platelets.

  • Clinical Chemistry: Analyze plasma or serum for key markers of organ function, including:

    • Liver: ALT, AST, alkaline phosphatase (ALP), total bilirubin.

    • Kidney: Blood urea nitrogen (BUN), creatinine.

    • Electrolytes: Sodium, potassium, chloride.

5. Terminal Procedures:

  • Necropsy: Perform a full gross necropsy on all animals.

  • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

  • Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups. Preserve tissues in 10% neutral buffered formalin. Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides.

Visualizations

Glesatinib_cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS Activates AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Glesatinib Glesatinib Glesatinib->c-MET Inhibits

Caption: Glesatinib inhibits the c-MET signaling pathway.

Glesatinib_AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates MEK MEK AXL->MEK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation / Survival Cell Proliferation / Survival mTOR->Cell Proliferation / Survival ERK ERK MEK->ERK Cell Proliferation / Migration Cell Proliferation / Migration ERK->Cell Proliferation / Migration Glesatinib Glesatinib Glesatinib->AXL Inhibits Preclinical_Toxicity_Workflow Dose Range Finding Study Dose Range Finding Study Definitive Toxicology Study (e.g., 14 or 28-day) Definitive Toxicology Study (e.g., 14 or 28-day) Dose Range Finding Study->Definitive Toxicology Study (e.g., 14 or 28-day) In-life Observations In-life Observations Definitive Toxicology Study (e.g., 14 or 28-day)->In-life Observations Terminal Data Collection Terminal Data Collection Definitive Toxicology Study (e.g., 14 or 28-day)->Terminal Data Collection Clinical Observations Clinical Observations In-life Observations->Clinical Observations Body Weights Body Weights In-life Observations->Body Weights Food Consumption Food Consumption In-life Observations->Food Consumption Clinical Pathology (Hematology, Chemistry) Clinical Pathology (Hematology, Chemistry) Terminal Data Collection->Clinical Pathology (Hematology, Chemistry) Necropsy & Organ Weights Necropsy & Organ Weights Terminal Data Collection->Necropsy & Organ Weights Histopathology Histopathology Terminal Data Collection->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting

References

Validation & Comparative

A Comparative Analysis of Glesatinib Hydrochloride and Sitravatinib for the Treatment of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational multi-kinase inhibitors, Glesatinib hydrochloride and Sitravatinib, for the treatment of non-small cell lung cancer (NSCLC). The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of these two agents.

Introduction

This compound (MGCD265) is a dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1][2] Its development has primarily focused on NSCLC patients with genetic alterations in the MET gene, particularly MET exon 14 skipping mutations.[3][4] Sitravatinib (MGCD516) is a broad-spectrum kinase inhibitor targeting TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, as well as VEGFR, PDGFR, c-Kit, RET, and MET.[5][6][7] It has been investigated for its potential to overcome resistance to immune checkpoint inhibitors by modulating the tumor microenvironment.[7][8]

Mechanism of Action and Target Profile

Glesatinib and Sitravatinib exhibit distinct kinase inhibition profiles, which underpin their different therapeutic strategies in NSCLC.

This compound:

Glesatinib is a potent, orally bioavailable dual inhibitor of c-MET and SMO.[1] The c-MET receptor tyrosine kinase is a well-established oncogenic driver in a subset of NSCLCs, with alterations such as MET exon 14 skipping mutations and MET amplification leading to dysregulated cell growth, proliferation, and survival.[9] Glesatinib also inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which has been implicated in tumorigenesis and resistance to therapy in some cancers.[2]

Sitravatinib:

Sitravatinib is a multi-targeted tyrosine kinase inhibitor with a broad spectrum of activity.[5][6][7] Its primary targets include the TAM family of receptors (Tyro3, Axl, and Mer), which are involved in regulating the innate immune response and can contribute to an immunosuppressive tumor microenvironment.[7][8] By inhibiting TAM kinases, Sitravatinib is thought to repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype and reduce the population of myeloid-derived suppressor cells (MDSCs).[8][10] Additionally, Sitravatinib inhibits VEGFR, a key mediator of angiogenesis, and other receptor tyrosine kinases such as c-Kit, RET, and MET, which are also implicated in tumor growth and survival.[5][6]

Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Glesatinib and Sitravatinib against a panel of kinases.

Kinase TargetGlesatinib IC50 (nM)Sitravatinib IC50 (nM)
MET 19[11]20[5]
Axl Not specified1.5[5]
Mer Not specified2[5]
Tyro3 Not specifiedNot specified
VEGFR1 (FLT1) Not specified6[5]
VEGFR2 (KDR) Not specified5[5]
VEGFR3 (FLT4) Not specified2[5]
KIT Not specified6[5]
PDGFRα Not specified30[5]
DDR1 Not specified29[5]
DDR2 Not specified0.5[5]
FLT3 Not specified8[5]
SMO Potent inhibitor[1]Not specified

Preclinical Efficacy in NSCLC Models

Both Glesatinib and Sitravatinib have demonstrated anti-tumor activity in preclinical models of NSCLC.

This compound

In preclinical studies, Glesatinib has shown significant activity in NSCLC models harboring MET alterations.

  • In Vitro Studies: Glesatinib inhibited the growth of NSCLC cell lines with MET exon 14 skipping mutations and MET amplification. For example, in the NSCLC H1299 cell line, Glesatinib demonstrated a low IC50 value of 0.08 µM.[2]

  • In Vivo Studies: In patient-derived xenograft (PDX) models of NSCLC with MET exon 14 deletions, orally administered Glesatinib led to marked tumor regression.[11]

Sitravatinib

Preclinical data for Sitravatinib highlight its potential to modulate the tumor microenvironment and enhance the efficacy of immunotherapy.

  • In Vitro Studies: Sitravatinib has been shown to inhibit the proliferation of various cancer cell lines.[5]

  • In Vivo Studies: In murine tumor models, Sitravatinib demonstrated the ability to reduce immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, within the tumor microenvironment.[10] This immunomodulatory effect is believed to enhance the anti-tumor activity of immune checkpoint inhibitors.[8]

Clinical Performance in NSCLC

This compound

Clinical trials of Glesatinib have focused on patients with MET-driven NSCLC.

A Phase II study (NCT02544633) evaluated Glesatinib in patients with advanced NSCLC harboring MET activating alterations.[10][12] The overall objective response rate (ORR) was 11.8%, with a median progression-free survival (PFS) of 4.0 months and a median overall survival (OS) of 7.0 months.[12] In patients with MET exon 14 skipping mutations identified in tumor tissue, the ORR was 10.7%.[12] For those with MET amplification detected by tumor testing, the ORR was 15.0%.[12] The study was terminated early by the sponsor due to modest clinical activity.[12]

A prior Phase I study (NCT00697632) showed an ORR of 25.9% in NSCLC patients with MET/AXL mutations or amplification, and 30.0% in a subset with MET-activating mutations.[13] All six partial responses in this study occurred in patients with tumors carrying MET exon 14 deletion mutations.[13]

Table 2: Clinical Efficacy of Glesatinib in MET-Altered NSCLC

Clinical Trial (Identifier)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase II (NCT02544633)[12]Advanced NSCLC with MET activating alterations11.8%4.0 months7.0 months
MET exon 14 skipping (tumor)10.7%Not ReportedNot Reported
MET amplification (tumor)15.0%Not ReportedNot Reported
Phase I (NCT00697632)[13]NSCLC with MET/AXL mutation/amplification25.9%Not ReportedNot Reported
NSCLC with MET-activating mutations30.0%Not ReportedNot Reported
Sitravatinib

Sitravatinib has been primarily investigated in combination with immune checkpoint inhibitors in patients with advanced NSCLC who have progressed on prior therapies.

The Phase II MRTX-500 study (NCT02954991) evaluated Sitravatinib in combination with nivolumab in patients with advanced non-squamous NSCLC.[3][14] The study included patients who were checkpoint inhibitor (CPI)-experienced, categorized by prior clinical benefit (PCB) or no prior clinical benefit (NPCB), and CPI-naïve patients.

  • CPI-experienced patients with PCB (n=89): The ORR was 16.9%, with a median PFS of 5.6 months and a median OS of 13.6 months.[15]

  • CPI-experienced patients with NPCB (n=35): The ORR was 11.4%, with a median PFS of 3.7 months and a median OS of 7.9 months.[15]

  • CPI-naïve patients (n=32): The ORR was 25.0%, with a median PFS of 7.1 months. The median OS was not reached at the time of analysis.[15]

A subsequent Phase III trial, SAPPHIRE (NCT03906071), which compared Sitravatinib plus nivolumab to docetaxel in patients with advanced non-squamous NSCLC who had progressed on prior chemotherapy and checkpoint inhibitor therapy, did not meet its primary endpoint of overall survival.[16]

Table 3: Clinical Efficacy of Sitravatinib plus Nivolumab in Advanced Non-Squamous NSCLC (MRTX-500, NCT02954991) [15]

Patient CohortObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
CPI-experienced with Prior Clinical Benefit (PCB)16.9%5.6 months13.6 months
CPI-experienced with No Prior Clinical Benefit (NPCB)11.4%3.7 months7.9 months
CPI-naïve25.0%7.1 monthsNot Reached

Safety and Tolerability

This compound

In the Phase II study of Glesatinib, the most frequent treatment-related adverse events were diarrhea (82.4%), nausea (50.0%), increased alanine aminotransferase (41.2%), fatigue (38.2%), and increased aspartate aminotransferase (36.8%).[12]

Sitravatinib

In the Phase II MRTX-500 study of Sitravatinib in combination with nivolumab, treatment-related adverse events (TRAEs) of any grade occurred in 93.6% of patients, with grade 3/4 TRAEs reported in 58.3%.[11] The most common grade 3/4 TRAEs were hypertension and diarrhea.[3] TRAEs led to treatment discontinuation in 14.1% of patients.[11]

Experimental Protocols

Glesatinib In Vitro Cell Viability Assay
  • Cell Lines: NSCLC cell lines with and without MET alterations (e.g., NCI-H441, NCI-H596, Hs746T).[9]

  • Methodology: Cells were seeded in 96-well plates and treated with increasing concentrations of Glesatinib for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[9]

  • Data Analysis: IC50 values were calculated from the dose-response curves.

Glesatinib Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunodeficient mice (e.g., SCID mice).

  • Tumor Implantation: Fragments of human NSCLC tumors with MET exon 14 skipping mutations were implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a specified volume, mice were randomized to receive Glesatinib (e.g., 60 mg/kg, orally, once daily) or vehicle control.[11]

  • Endpoint: Tumor volumes were measured regularly to assess anti-tumor activity.

Sitravatinib In Vitro Kinase Inhibition Assay
  • Methodology: The inhibitory activity of Sitravatinib against a panel of purified recombinant kinases was determined using a biochemical assay. The IC50 values were calculated based on the concentration of Sitravatinib required to inhibit 50% of the kinase activity.

Sitravatinib In Vivo Immunomodulation Study
  • Animal Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma).

  • Treatment: Tumor-bearing mice were treated with Sitravatinib, an anti-PD-1 antibody, or the combination.

  • Analysis: Tumors were harvested and analyzed by flow cytometry to determine the populations of various immune cells, including CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and M1/M2 macrophages.

Signaling Pathway and Experimental Workflow Diagrams

Glesatinib_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds and Activates PI3K PI3K MET Receptor->PI3K Activates RAS RAS MET Receptor->RAS Glesatinib Glesatinib Glesatinib->MET Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sitravatinib_Tumor_Microenvironment_Modulation cluster_TME Tumor Microenvironment cluster_immunosuppressive Immunosuppressive Cells cluster_antitumor Anti-Tumor Immune Cells Sitravatinib Sitravatinib M2 Macrophage M2 Macrophage Sitravatinib->M2 Macrophage Inhibits MDSC MDSC Sitravatinib->MDSC Reduces Treg Treg Sitravatinib->Treg Reduces TAM Receptors TAM Receptors Sitravatinib->TAM Receptors Inhibits M1 Macrophage M1 Macrophage Sitravatinib->M1 Macrophage Promotes Tumor Cell Tumor Cell M2 Macrophage->Tumor Cell Promotes Growth CD8+ T Cell CD8+ T Cell MDSC->CD8+ T Cell Suppresses Treg->CD8+ T Cell Suppresses TAM Receptors->M2 Macrophage Promotes M1 Macrophage->Tumor Cell Kills CD8+ T Cell->Tumor Cell Kills

References

Validating Glesatinib Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glesatinib hydrochloride, a potent, orally bioavailable small-molecule inhibitor, has emerged as a significant player in the landscape of targeted cancer therapy. Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of several receptor tyrosine kinases (RTKs), most notably MET and AXL.[1] Dysregulation of these signaling pathways is a known driver of tumor growth, proliferation, metastasis, and drug resistance in various cancers. This guide provides a comprehensive comparison of this compound with other MET and AXL inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its target engagement in a cellular context.

Comparative Efficacy: Glesatinib vs. Alternative Inhibitors

A critical aspect of evaluating any targeted therapy is its potency and selectivity compared to existing alternatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Glesatinib and other prominent MET and AXL inhibitors—Crizotinib, Capmatinib, Cabozantinib, and Amuvatinib—against relevant cancer cell lines. This data, compiled from various studies, offers a quantitative comparison of their inhibitory activities. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Comparative IC50 Values of MET Inhibitors in Cancer Cell Lines

CompoundCell LineMET StatusIC50 (nM)Reference
Glesatinib Hs746TMET Exon 14 Deletion & Amplification19[2]
NCI-H441MET Amplification25[2]
MKN45MET Amplification24.83[3]
CrizotinibHs746TMET Exon 14 Deletion & Amplification<200[4][5]
MKN45MET Amplification<200[4][5]
EBC-1MET Amplification>10,000 (Resistant)[6]
CapmatinibEBC-1MET Amplification3.70[6]
Hs746TMET Exon 14 Deletion & Amplification-
MKN45MET Amplification-
CabozantinibHs746TMET Exon 14 Deletion & Amplification9.9[7]
SNU-5MET Amplification19[7]
E98NT-89[7]
AmuvatinibHs-746TMET Amplification0.0459 (µM)[8]

Table 2: Comparative IC50 Values of AXL Inhibitors in Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Glesatinib --
CabozantinibCE81T4610[9]
R428 (Bemcentinib)CE81T1980[9]
Amuvatinib--

Key Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for validating the target engagement of kinase inhibitors. This section provides detailed protocols for essential assays.

Western Blotting for Phosphorylation of MET and AXL

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of MET and AXL, providing a direct measure of kinase inhibition.

a. Cell Lysis

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or other inhibitors at desired concentrations for the specified time.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

b. Electrophoresis and Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation is achieved.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235) and phospho-AXL (Tyr702) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip and re-probe the membrane with antibodies against total MET, total AXL, and a loading control (e.g., GAPDH or β-actin) for normalization.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells, allowing for the determination of the cytotoxic or cytostatic effects of the inhibitor.

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.

3D Tumor Spheroid Viability Assay

This assay provides a more physiologically relevant model to assess drug efficacy by mimicking the three-dimensional architecture and diffusion gradients of a tumor.

  • Coat a 96-well ultra-low attachment, round-bottom plate with an anti-adherence solution.

  • Seed cells at a density that promotes the formation of a single spheroid per well.

  • Allow spheroids to form and grow for 3-4 days.

  • Treat the spheroids with a serial dilution of this compound or other inhibitors.

  • Incubate for an extended period (e.g., 7-14 days), refreshing the media and drug every 2-3 days.

  • Assess spheroid viability using a 3D-compatible assay such as CellTiter-Glo® 3D, which has enhanced lytic capacity.

  • Alternatively, spheroid size can be monitored over time using brightfield microscopy and image analysis software to determine growth inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to directly validate target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

  • Culture cells and treat with this compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant (soluble protein fraction) to new tubes.

  • Analyze the amount of soluble target protein (MET or AXL) in each sample by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell, real-time method to quantify compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).

  • Transfect cells with a vector encoding the target protein (MET or AXL) fused to NanoLuc® luciferase.

  • Seed the transfected cells into a 96-well plate.

  • Add the specific NanoBRET™ tracer and the test compound (this compound or other inhibitors) at various concentrations.

  • Incubate for a period to allow the system to reach equilibrium.

  • Add the Nano-Glo® substrate and measure the donor (luciferase) and acceptor (tracer) emission signals.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and thus, target engagement. This data can be used to determine the intracellular IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for a clear understanding of Glesatinib's mechanism of action and the methods used for its validation.

MET_AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects HGF HGF MET MET HGF->MET GAS6 GAS6 AXL AXL GAS6->AXL MET->AXL Crosstalk PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg AXL->MET AXL->PI3K AXL->RAS AXL->STAT3 AXL->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis PKC PKC PLCg->PKC PKC->Migration Glesatinib Glesatinib hydrochloride Glesatinib->MET Glesatinib->AXL EMT EMT

Caption: MET and AXL signaling pathways and their downstream effects.

Target_Validation_Workflow cluster_in_vitro In Vitro / In Cello start Cancer Cell Lines treatment Treat with Glesatinib or Alternative Inhibitors start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability spheroid 3D Spheroid Assay treatment->spheroid western Western Blot (p-MET, p-AXL) treatment->western cetsa CETSA treatment->cetsa nanobret NanoBRET Assay treatment->nanobret data_analysis Data Analysis (IC50, Target Engagement) viability->data_analysis spheroid->data_analysis western->data_analysis cetsa->data_analysis nanobret->data_analysis

Caption: Experimental workflow for validating kinase inhibitor target engagement.

CETSA_Workflow A 1. Treat Cells (Drug vs. Vehicle) B 2. Harvest & Resuspend Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Protein Quantification (Western Blot, ELISA, etc.) F->G H 8. Generate Melting Curve (Thermal Shift Analysis) G->H

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

This guide provides a foundational framework for researchers to design and execute experiments aimed at validating the target engagement of this compound. By employing the detailed protocols and considering the comparative data presented, scientists can generate robust and reliable results to further elucidate the therapeutic potential of this promising kinase inhibitor.

References

A Comparative Guide: Glesatinib Hydrochloride vs. Glesatinib Free Base in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (MGCD265) is a potent, orally bioavailable small molecule inhibitor of the MET and AXL receptor tyrosine kinases, which are crucial drivers in the proliferation and survival of various cancer cells.[1][2] Dysregulation of these pathways is implicated in tumorigenesis and the development of resistance to cancer therapies.[1] In the context of preclinical research and drug development, the choice between using a salt form, such as glesatinib hydrochloride, or the free base of an active pharmaceutical ingredient (API) is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of this compound and its free base form, supported by available data and general principles of medicinal chemistry, to aid researchers in selecting the appropriate compound for their in vitro assays.

Physicochemical Properties: A Comparative Overview

PropertyThis compound (Salt Form)Glesatinib Free BaseRationale & Remarks
Aqueous Solubility Expected to be higherExpected to be lowerThe hydrochloride salt of a weakly basic compound like glesatinib is generally more soluble in aqueous media due to its ionic nature.[3] Glesatinib free base is described as insoluble in water.[4] The solubility of the hydrochloride salt is reported as ≥ 2.5 mg/mL in a 10% DMSO/90% saline solution.[5]
Stability Generally more stable in solid stateMay be less stableSalt forms often have higher melting points and are less prone to degradation in the solid state compared to their corresponding free bases. However, salt forms in solution can be susceptible to disproportionation back to the free base depending on the pH.[6][7]
Hygroscopicity Potentially higherGenerally lowerSalt forms can be more hygroscopic (tend to absorb moisture from the air), which can affect handling and stability.
Molecular Weight 656.17 g/mol 619.71 g/mol The addition of hydrogen chloride increases the molecular weight. This should be accounted for when preparing solutions of a specific molar concentration.

Performance in In Vitro Assays

Theoretically, at equivalent molar concentrations where solubility is not a limiting factor, both the hydrochloride salt and the free base are expected to exhibit comparable biological activity, as the pharmacological effect is exerted by the active glesatinib molecule.[3]

Kinase Inhibition Assays

Glesatinib is a potent inhibitor of MET and AXL kinases. In a biochemical assay, glesatinib inhibited wild-type MET with an IC50 value of 19 nmol/L.[8] While the specific form used in this assay was not detailed, such assays are typically conducted under conditions where the compound is fully solubilized.

Table 2: Glesatinib Activity in Kinase Assays

Target KinaseIC50 (nmol/L)Reference
MET (Wild-Type)19[8]

A common method to determine the IC50 of a kinase inhibitor is a radiometric assay using [γ-³³P]-ATP.

  • Reagents and Materials:

    • Recombinant human MET or AXL kinase

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

    • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

    • [γ-³³P]-ATP

    • This compound and Glesatinib free base, dissolved in DMSO

    • 96-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound and free base in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the glesatinib dilutions to the kinase reaction buffer.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution like 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity of each well using a scintillation counter.

    • Calculate the percentage of inhibition for each glesatinib concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assays

Cell-based assays are crucial for determining the on-target effect of a drug in a biological system. Glesatinib has demonstrated potent anti-proliferative activity in various cancer cell lines.

Table 3: Glesatinib Activity in Cellular Proliferation Assays

Cell LineCancer TypeIC50 (µM)Compound Form SpecifiedReference
H1299Non-Small Cell Lung Cancer0.08This compound[5]
KB-C2, SW620/Ad300, HEK293/ABCB1 (P-gp overexpressing)Various5 - 10This compound[5]

It is important to note the lack of publicly available side-by-side comparative data of the hydrochloride and free base forms in these assays. When conducting such experiments, ensuring complete dissolution of both forms in the culture medium is paramount for an accurate comparison.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., H1299)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound and Glesatinib free base, dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and free base in the complete culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[9]

    • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Glesatinib_Signaling_Pathway cluster_MET MET Signaling cluster_AXL AXL Signaling cluster_downstream Downstream Effectors cluster_output Cellular Response HGF HGF MET MET Receptor HGF->MET PI3K_M PI3K MET->PI3K_M GRB2_M GRB2/SOS MET->GRB2_M AKT AKT PI3K_M->AKT RAS RAS GRB2_M->RAS GAS6 Gas6 AXL AXL Receptor GAS6->AXL PI3K_A PI3K AXL->PI3K_A GRB2_A GRB2/SOS AXL->GRB2_A PI3K_A->AKT GRB2_A->RAS mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Migration Migration ERK->Migration mTOR->Proliferation mTOR->Survival mTOR->Migration STAT3 STAT3 STAT3->Proliferation STAT3->Survival STAT3->Migration Glesatinib Glesatinib Glesatinib->MET Glesatinib->AXL Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparison stock_hcl Glesatinib HCl Stock (DMSO) kinase_assay Kinase Inhibition Assay stock_hcl->kinase_assay cell_assay Cell Proliferation Assay stock_hcl->cell_assay stock_fb Glesatinib Free Base Stock (DMSO) stock_fb->kinase_assay stock_fb->cell_assay ic50_kinase IC50 Determination (Kinase) kinase_assay->ic50_kinase ic50_cell IC50 Determination (Cellular) cell_assay->ic50_cell compare Compare Physicochemical and Biological Activity ic50_kinase->compare ic50_cell->compare

References

Glesatinib Hydrochloride: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Glesatinib hydrochloride (MGCD265), a multi-targeted tyrosine kinase inhibitor. By objectively comparing its potency against its primary targets and a panel of other kinases, this document serves as a valuable resource for researchers investigating its therapeutic potential and off-target effects.

Overview of this compound

Glesatinib is an orally bioavailable, potent inhibitor of the MET and AXL receptor tyrosine kinases.[1][2][3] Preclinical studies have also demonstrated its inhibitory activity against other kinases, including SMO, VEGFR, and PDGFR family members.[1] Dysregulation of the MET and AXL signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[4][5] Glesatinib has been investigated in clinical trials for non-small cell lung cancer (NSCLC) and other advanced solid tumors.[1][2]

Quantitative Kinase Inhibition Profile

To understand the selectivity of Glesatinib, it is essential to compare its inhibitory potency (IC50 values) against a range of kinases. The following tables summarize the available data on Glesatinib's activity against its primary targets and other kinases.

Activity Against Primary and Other Known Targets
Kinase TargetIC50 (nM)Assay TypeReference
MET (Wild-Type) Data not available in a specific numerical format in the provided search resultsEnzymatic Assay[5]
AXL Data not available in a specific numerical format in the provided search resultsPreclinical Studies[1]
SMO Data not available in a specific numerical format in the provided search resultsPreclinical Studies[3]
VEGFR family Data not available in a specific numerical format in the provided search resultsPreclinical Studies[1]
PDGFR family Data not available in a specific numerical format in the provided search resultsPreclinical Studies[1]
MERTK Data not available in a specific numerical format in the provided search resultsPreclinical Studies[1]

Note: While preclinical studies confirm inhibitory activity, specific IC50 values for all listed kinases were not found in the provided search results. The potency of Glesatinib against MET is further detailed in the context of various mutations.

Comparative Activity Against Wild-Type and Mutant MET

A key aspect of Glesatinib's profile is its activity against both wild-type and mutant forms of the MET kinase. The following table presents a comparison of Glesatinib's IC50 values against various MET mutations, alongside other MET inhibitors for context.

MET VariantGlesatinib IC50 (nM)Crizotinib IC50 (nM)Capmatinib IC50 (nM)
Wild-Type Specific value not providedSpecific value not providedSpecific value not provided
M1250T Specific value not providedSpecific value not providedSpecific value not provided
Y1230C Specific value not providedSpecific value not providedSpecific value not provided
D1228N Specific value not providedSpecific value not providedSpecific value not provided

Data for this table is based on a graphical representation in the cited source, and precise numerical values were not available for extraction.[5] This highlights the need for publicly accessible, detailed quantitative data for a comprehensive comparison.

Signaling Pathways and Mechanism of Action

Glesatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.

MET and AXL Signaling Pathways

The MET and AXL pathways, upon activation by their respective ligands (HGF for MET and Gas6 for AXL), trigger a cascade of downstream signaling events, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[4][5] These pathways are crucial for normal cellular function, but their aberrant activation in cancer leads to uncontrolled growth and metastasis.[6][7]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling MET MET PI3K PI3K/AKT/mTOR MET->PI3K RAS RAS/RAF/MEK/ERK MET->RAS STAT JAK/STAT MET->STAT AXL AXL AXL->PI3K AXL->RAS AXL->STAT HGF HGF HGF->MET Gas6 Gas6 Gas6->AXL Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration STAT->Migration Glesatinib Glesatinib Glesatinib->MET Glesatinib->AXL

Caption: Glesatinib inhibits MET and AXL, blocking downstream signaling.

Experimental Methodologies

The data presented in this guide are derived from various in vitro kinase assays. Understanding the principles behind these assays is crucial for interpreting the results.

In Vitro Kinase Inhibition Assays (General Protocol)

Biochemical kinase assays are the primary method for determining the potency of a kinase inhibitor. These assays typically involve the following steps:

  • Reaction Setup: The kinase enzyme, a specific substrate (often a peptide or protein), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: this compound, at varying concentrations, is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, during which the kinase phosphorylates the substrate.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

    • Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® are common examples.

    • Luminescence-Based Assays: Measuring the amount of ATP consumed during the kinase reaction.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

cluster_workflow Kinase Inhibition Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, ATP) B Add Glesatinib (Varying Concentrations) A->B C Incubate (Allow Phosphorylation) B->C D Detect Phosphorylation C->D E Calculate IC50 D->E

Caption: Workflow for determining kinase inhibitor IC50 values.

KINOMEscan® Assay (Competition Binding Assay)

For broader cross-reactivity profiling, competition binding assays like KINOMEscan® are employed. This method does not measure enzyme activity but rather the ability of a test compound to displace a known, labeled ligand from the ATP-binding site of a large panel of kinases. The strength of the interaction is typically reported as a dissociation constant (Kd) or as a percentage of control.

Comparison with Other Kinase Inhibitors

A comprehensive comparison of Glesatinib with other kinase inhibitors targeting the MET and AXL pathways would require a standardized dataset where all compounds are tested against the same panel of kinases under identical conditions. While the provided search results offer a glimpse into Glesatinib's activity against MET mutants in comparison to Crizotinib and Capmatinib, a broader, publicly available dataset for a direct, extensive comparison is not currently available.

Conclusion

This compound is a potent inhibitor of MET and AXL kinases, with reported activity against other kinase families. Its ability to inhibit both wild-type and certain mutant forms of MET suggests its potential to overcome some mechanisms of acquired resistance. However, a comprehensive understanding of its selectivity and potential off-target effects requires further investigation through broad-panel kinase screening. The experimental protocols outlined in this guide provide a framework for such investigations, which are crucial for the continued development and clinical application of Glesatinib. Researchers are encouraged to consult detailed kinase profiling data as it becomes available to make informed decisions in their drug discovery and development efforts.

References

Glesatinib Hydrochloride: A Synergistic Partner in Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glesatinib hydrochloride, an investigational dual inhibitor of MET and SMO kinases, is demonstrating significant potential in enhancing the efficacy of conventional chemotherapy agents. Preclinical and clinical studies have begun to unravel the synergistic relationship between glesatinib and various cytotoxic drugs, offering promising new avenues for cancer treatment, particularly in overcoming multidrug resistance. This guide provides a comprehensive comparison of glesatinib's synergistic effects with different chemotherapy agents, supported by available experimental data and detailed methodologies.

Overcoming Multidrug Resistance: Synergy with P-glycoprotein Substrates

A primary mechanism by which glesatinib potentiates the effects of certain chemotherapies is through the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[1][2] By blocking the efflux of chemotherapy drugs from cancer cells, glesatinib effectively increases their intracellular concentration and enhances their cytotoxic effects.

Experimental Data: Reversal of P-gp-Mediated Resistance

A pivotal preclinical study investigated the efficacy of glesatinib in sensitizing P-gp-overexpressing cancer cell lines to conventional chemotherapeutics. The half-maximal inhibitory concentration (IC50) of paclitaxel and doxorubicin was significantly reduced in the presence of non-toxic concentrations of glesatinib, indicating a potent synergistic effect.

Cell LineChemotherapy AgentIC50 (nM) - AloneIC50 (nM) - with Glesatinib (1 µM)IC50 (nM) - with Glesatinib (3 µM)Fold Reversal
KB-C2 (P-gp overexpressing) Paclitaxel438.1 ± 35.238.7 ± 5.110.2 ± 1.843.0
Doxorubicin1785.6 ± 153.4185.3 ± 21.751.3 ± 7.934.8
SW620/Ad300 (P-gp overexpressing) Paclitaxel312.5 ± 28.931.8 ± 4.58.9 ± 1.335.1
Doxorubicin1543.2 ± 132.1162.4 ± 18.945.7 ± 6.233.8
KB-3-1 (Parental) Paclitaxel2.1 ± 0.31.9 ± 0.21.8 ± 0.2-
Doxorubicin25.4 ± 3.123.8 ± 2.922.9 ± 2.5-
SW620 (Parental) Paclitaxel3.5 ± 0.43.2 ± 0.33.1 ± 0.4-
Doxorubicin31.2 ± 3.829.7 ± 3.528.5 ± 3.1-

Data adapted from Cui Q, et al. Front Oncol. 2019.[2]

Notably, glesatinib did not significantly alter the IC50 of these agents in the parental cell lines that do not overexpress P-gp, confirming that the synergistic effect is primarily mediated through the inhibition of this transporter.[2] Furthermore, the study demonstrated that glesatinib did not show synergy with cisplatin, a chemotherapy agent that is not a substrate for P-gp, in these cell lines.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay

The synergistic effects of glesatinib with paclitaxel and doxorubicin were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: P-gp-overexpressing human epidermoid carcinoma cells (KB-C2), human colon adenocarcinoma cells (SW620/Ad300), and their respective parental cell lines (KB-3-1 and SW620) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with varying concentrations of the chemotherapy agent (paclitaxel or doxorubicin) alone or in combination with non-toxic concentrations of this compound (1 µM and 3 µM).

  • MTT Assay: After 72 hours of incubation, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values, representing the drug concentration required to inhibit cell growth by 50%, were calculated from the dose-response curves.

Clinical Investigations: Glesatinib in Combination with Docetaxel

The synergistic potential of glesatinib has also been explored in a clinical setting. A Phase I clinical trial evaluated the safety and efficacy of glesatinib in combination with docetaxel in patients with advanced solid tumors.[3][4]

While the study utilized a glesatinib formulation that resulted in suboptimal exposure, it provided valuable insights into the tolerability of the combination. The most frequent treatment-related adverse events were diarrhea, fatigue, and nausea.[3][4] Modest signals of efficacy were observed, with an objective response rate of 12.0% in the glesatinib plus docetaxel cohorts.[4] These findings support further investigation of this combination with an optimized formulation of glesatinib.

Signaling Pathways and Mechanisms of Action

The synergistic effects of glesatinib with chemotherapy are rooted in its multitargeted mechanism of action.

Glesatinib_Mechanism cluster_membrane Cell Membrane cluster_chemo Chemotherapy Agents cluster_cell Cancer Cell MET MET Proliferation Cell Proliferation MET->Proliferation Survival Cell Survival MET->Survival SMO SMO SMO->Proliferation SMO->Survival Pgp P-gp Transporter Paclitaxel Paclitaxel Pgp->Paclitaxel Efflux Doxorubicin Doxorubicin Pgp->Doxorubicin Efflux Paclitaxel->Proliferation Inhibits Doxorubicin->Proliferation Inhibits Resistance Drug Resistance Proliferation->Resistance Survival->Resistance Glesatinib Glesatinib Glesatinib->MET Inhibits Glesatinib->SMO Inhibits Glesatinib->Pgp Inhibits

Caption: Glesatinib's dual inhibition of MET/SMO and P-gp.

This diagram illustrates the dual action of glesatinib. By inhibiting the MET and SMO signaling pathways, glesatinib directly hinders cancer cell proliferation and survival. Concurrently, its inhibition of the P-gp transporter prevents the efflux of chemotherapy agents like paclitaxel and doxorubicin, leading to their accumulation within the cancer cell and enhanced cytotoxicity.

Experimental Workflow: Evaluating Synergy

The process of identifying and quantifying the synergistic effects of glesatinib with chemotherapy agents typically follows a structured experimental workflow.

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis arrow arrow CellCulture Cancer Cell Line Culture (Parental & Resistant) DrugTreatment Single Agent & Combination Drug Treatment CellCulture->DrugTreatment CytotoxicityAssay Cytotoxicity Assay (MTT) DrugTreatment->CytotoxicityAssay DataAnalysis IC50 & Combination Index Calculation CytotoxicityAssay->DataAnalysis Xenograft Tumor Xenograft Model Establishment Treatment Treatment with Glesatinib, Chemotherapy, or Combination Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment Treatment->Toxicity

Caption: A typical workflow for assessing drug synergy.

This workflow begins with in vitro studies on cancer cell lines to determine the dose-response relationships of individual drugs and their combinations. Assays like the MTT assay are used to measure cell viability and calculate IC50 values. Synergy is then quantified using methods such as the Combination Index (CI). Promising combinations are subsequently validated in in vivo models, such as tumor xenografts in mice, to assess their anti-tumor efficacy and safety in a more complex biological system.

Future Directions and Considerations

The synergistic potential of this compound with chemotherapy is a compelling area of research. While the primary mechanism identified to date is the reversal of P-gp-mediated multidrug resistance, further studies are warranted to explore other potential mechanisms of synergy. The dual inhibition of MET and SMO pathways by glesatinib may also contribute to its synergistic effects by targeting distinct cancer cell survival pathways that are not addressed by traditional chemotherapy.

A critical area for future investigation is the combination of glesatinib with platinum-based chemotherapy agents, such as cisplatin and carboplatin. Although initial in vitro studies in P-gp overexpressing models did not show synergy, the complex interplay of signaling pathways in a tumor microenvironment may present opportunities for synergistic interactions through alternative mechanisms.

As research progresses, the development of an optimized formulation of glesatinib will be crucial for maximizing its clinical benefits in combination therapies. The promising preclinical data, coupled with early clinical observations, strongly supports the continued investigation of glesatinib as a valuable synergistic partner to enhance the efficacy of chemotherapy in a variety of cancer types.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Glesatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of Glesatinib hydrochloride, a potent tyrosine kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As this compound is classified as a cytotoxic agent, it requires specialized handling and disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Minimum PPE: This includes double gloving (chemotherapy-rated), a disposable gown, and eye protection.

  • Contaminated Materials: All materials that come into contact with this compound, including PPE, must be treated as cytotoxic waste.[1]

  • Spill Management: In case of a spill, use a designated cytotoxic spill kit to contain and clean the area. Notify environmental health and safety personnel immediately.

Quantitative Data for Glesatinib

The following table summarizes key quantitative information for Glesatinib.

PropertyValueReference
Molecular Formula C₃₁H₂₇F₂N₅O₃S₂--INVALID-LINK--[2]
Molecular Weight 619.71 g/mol --INVALID-LINK--[2]
CAS Number 936694-12-1 (Glesatinib)--INVALID-LINK--[3]
CAS Number 1123838-51-6 (this compound)--INVALID-LINK--[4]
Solubility in DMSO 100 mg/mL (161.36 mM)--INVALID-LINK--[5]
Storage Temperature -20°C (as powder for 3 years)--INVALID-LINK--[5]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general guidelines for the disposal of cytotoxic and hazardous pharmaceutical waste. Always consult your institution's specific policies and local regulations.

1. Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:
  • Unused or expired bulk powder.
  • Contaminated lab supplies (e.g., vials, pipette tips, tubes).
  • Contaminated sharps (e.g., needles, syringes).
  • Contaminated PPE.
  • Segregate cytotoxic waste from other laboratory waste at the point of generation.[6]

2. Packaging and Labeling:

  • Non-Sharp Cytotoxic Waste:
  • Place in a leak-proof, puncture-resistant container specifically designated for cytotoxic waste.[1] These containers are typically color-coded, often purple or red, and must be clearly labeled with the cytotoxic symbol.[6][7]
  • For added safety, solid waste such as contaminated gloves and gowns should be placed in a designated, labeled plastic bag before being put into the final disposal container.[1]
  • Sharp Cytotoxic Waste:
  • All sharps must be placed in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[1]
  • Labeling: Ensure all containers are clearly labeled with "Cytotoxic Waste" and any other warnings required by your institution and local regulations.

3. Storage:

  • Store sealed cytotoxic waste containers in a secure, designated area with restricted access.
  • This storage area should be separate from general waste and clearly marked with appropriate hazard symbols.

4. Transportation:

  • Internal transport of cytotoxic waste from the laboratory to a central storage or pickup point must be done using a secondary, leak-proof container to minimize the risk of spills.
  • External transportation must be conducted by a licensed hazardous waste disposal company.

5. Final Disposal:

  • The required method of disposal for cytotoxic waste is high-temperature incineration by a licensed hazardous waste facility.[8]
  • Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash.

Experimental Workflow & Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

GlesatinibDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Packaging cluster_management Waste Management A This compound Waste (Unused product, contaminated labware, PPE, sharps) B Segregate at Point of Generation A->B Step 1 C Package in Labeled, Leak-Proof Cytotoxic Containers (Purple or Red) B->C Step 2 D Secure Temporary Storage (Designated Area) C->D Step 3 E Transport by Licensed Hazardous Waste Hauler D->E Step 4 F Final Disposal: High-Temperature Incineration E->F Step 5

References

Safeguarding Researchers: A Comprehensive Guide to Handling Glesatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Glesatinib hydrochloride, a potent dual inhibitor of MET and SMO kinases, must adhere to stringent safety protocols to mitigate potential health risks. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent pharmaceutical compounds and antineoplastic agents.

This compound is a powerful research compound, and its handling requires a comprehensive approach to safety, encompassing personal protective equipment (PPE), specific operational procedures, and compliant disposal methods. The following information provides essential, immediate safety and logistical guidance.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields, N95 or higher Respirator
Solution Preparation and Handling Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield
Cell Culture and In Vitro Assays Nitrile Gloves, Disposable Gown/Lab Coat, Safety Glasses
Spill Cleanup Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles and Face Shield, N95 or higher Respirator
Waste Disposal Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles

Operational Plan: Step-by-Step Handling Procedures

A clear and methodical workflow is critical to ensure safety and experimental integrity when working with this compound. The following experimental protocol outlines the key steps for preparing a stock solution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before starting, ensure the work area, typically a certified chemical fume hood or a ventilated balance enclosure, is clean and free of clutter. Assemble all necessary materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.

  • Donning PPE: Put on all required PPE as specified in the table above for "Weighing and Aliquoting."

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance within the ventilated enclosure. To minimize aerosolization, handle the powder gently.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortexing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

  • Decontamination: Wipe down the balance, work surface, and any equipment used with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).

  • Doffing PPE: Remove PPE in the reverse order it was put on, ensuring not to contaminate skin or clothing. Dispose of all single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.

Glesatinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store vortex->aliquot decontaminate Decontaminate Area aliquot->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Consult EHS: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for the pickup and disposal of chemical and cytotoxic waste.

Occupational Exposure and Safety

Due to the lack of a published Occupational Exposure Limit (OEL) for this compound, a conservative approach based on the principles of Occupational Exposure Banding (OEB) is recommended. Given its potent biological activity as a kinase inhibitor for cancer research, it should be handled in a high-containment facility.

Logical_Relationships cluster_hazard Hazard Identification cluster_risk Risk Assessment cluster_control Control Measures cluster_outcome Desired Outcome glesatinib This compound (Potent Kinase Inhibitor) exposure Potential for Exposure (Inhalation, Dermal) glesatinib->exposure engineering Engineering Controls (Fume Hood, Ventilated Enclosure) exposure->engineering ppe Personal Protective Equipment (Gloves, Gown, Respirator) exposure->ppe admin Administrative Controls (SOPs, Training) exposure->admin safety Researcher Safety engineering->safety ppe->safety admin->safety

Logical relationships for ensuring safety when handling this compound.

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound. Report the incident to your institution's EHS office. By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.